molecular formula C14H10O3 B120262 Xanthene-9-carboxylic acid CAS No. 82-07-5

Xanthene-9-carboxylic acid

Número de catálogo: B120262
Número CAS: 82-07-5
Peso molecular: 226.23 g/mol
Clave InChI: VSBFNCXKYIEYIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9H-xanthene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFNCXKYIEYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231501
Record name Xanthene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-07-5
Record name Xanthene-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthene-9-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthene-9-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthene-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XANTHENECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthene-9-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules, including fluorescent dyes and pharmacologically active agents. Its unique tricyclic structure and the reactivity of its carboxylic acid group make it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the fundamental chemical, physical, and spectroscopic properties of this compound. It also details experimental protocols for its synthesis and analysis and explores its role in key biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is largely insoluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][4] The key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Identifiers
CAS Number82-07-5[1][5]
Molecular FormulaC₁₄H₁₀O₃[1][5]
Molecular Weight226.23 g/mol [5][6]
IUPAC Name9H-Xanthene-9-carboxylic acid[6]
InChI KeyVSBFNCXKYIEYIS-UHFFFAOYSA-N[5][6]
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O[5][6]
Physical Properties
Melting Point221-225 °C[2][5]
AppearanceWhite to off-white crystalline powder[1]
SolubilityInsoluble in water; Soluble in DMSO, Methanol[3][4]
pKa~4.30 (Predicted)[7]
Spectroscopic Data
¹H NMRSpectra available[8]
¹³C NMRSpectra available[8][9]
FT-IRSpectra available[8]
Mass SpectrometrySpectra available[8]

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the two benzene (B151609) rings and the single proton at the 9-position of the xanthene core.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbon at the 9-position.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • A broad O-H stretch from the carboxylic acid group.

  • A strong C=O stretch from the carbonyl of the carboxylic acid.

  • C-O stretching from the ether linkage in the xanthene ring.

  • C-H stretching and bending from the aromatic rings.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural confirmation. The mass spectrum typically shows a prominent molecular ion peak.[8]

Experimental Protocols

Synthesis of this compound from Xanthone (B1684191)

This synthesis is a two-step process involving the reduction of xanthone to xanthene, followed by carboxylation.

Step 1: Reduction of Xanthone to Xanthene (Wolff-Kishner Reduction)

  • Materials: Xanthone, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521), diethylene glycol.

  • Procedure:

    • Dissolve xanthone in diethylene glycol in a round-bottom flask equipped with a reflux condenser.

    • Add potassium hydroxide and hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Remove the condenser and increase the temperature to distill off water and excess hydrazine.

    • After cooling, pour the reaction mixture into water and collect the precipitated xanthene by filtration.

    • Wash the solid with water and dry. The crude product can be purified by recrystallization.

Step 2: Carboxylation of Xanthene

  • Materials: Xanthene, n-butyllithium (n-BuLi), dry ice (solid CO₂), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes to the cooled solution.

    • Stir the mixture at low temperature to ensure the complete formation of the xanthenide anion.

    • Quench the reaction by adding crushed dry ice in small portions.

    • Allow the reaction mixture to warm to room temperature.

    • Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid by filtration, wash with cold water, and dry.

Synthesis_Workflow Xanthone Xanthone Xanthene Xanthene Xanthone->Xanthene Wolff-Kishner Reduction (Hydrazine, KOH) Xanthenide_Anion Xanthenide Anion Xanthene->Xanthenide_Anion Deprotonation (n-BuLi) Xanthene_9_carboxylate Xanthene-9-carboxylate Salt Xanthenide_Anion->Xanthene_9_carboxylate Carboxylation (CO2) XCA This compound Xanthene_9_carboxylate->XCA Acidification (HCl)

Synthesis of this compound from Xanthone.

Purification by Recrystallization
  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Method: A reverse-phase HPLC method can be used for the analysis of this compound.[10]

  • Column: Newcrom R1 or equivalent C18 column.[10]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]

  • Detection: UV detection at a suitable wavelength.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activities, primarily as modulators of key signaling pathways.

LKB1-Dependent AMP-Activated Protein Kinase (AMPK) Activation

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of 5' AMP-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis. The activation of AMPK by these xanthene derivatives is dependent on the upstream kinase LKB1.[5] This activation leads to increased glucose uptake in cells, suggesting a potential therapeutic application in metabolic diseases like type 2 diabetes.[5]

AMPK_Activation cluster_cell Cellular Response Xanthene_Derivative Xanthene-9-carboxylic Acid Derivative LKB1 LKB1 Xanthene_Derivative->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) ACC ACC AMPK->ACC Phosphorylates (Inhibits) GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake mGlu1_Modulation cluster_membrane Cell Membrane Glutamate (B1630785) Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds Xanthene_PAM Xanthene PAM Xanthene_PAM->mGlu1_Receptor Binds (Allosteric Site) G_Protein G-protein (Gq/11) mGlu1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

References

An In-depth Technical Guide to the Synthesis of Xanthene-9-carboxylic Acid from Xanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of xanthene-9-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from xanthone (B1684191).[1] The process involves a two-step synthetic sequence: the reduction of the xanthone ketone and the subsequent carboxylation at the C9 position. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of xanthone to this compound is efficiently achieved through a two-step process:

  • Reduction of Xanthone: The carbonyl group of xanthone is reduced to a methylene (B1212753) group to form xanthene. The Huang-Minlon modification of the Wolff-Kishner reduction is a commonly employed and effective method for this transformation.[2][3][4] This reaction utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent and a strong base, such as potassium hydroxide (B78521), in a high-boiling point solvent like diethylene glycol.[2][3]

  • Carboxylation of Xanthene: The C9 position of xanthene is deprotonated using a strong organometallic base, typically n-butyllithium, to form a carbanion. This nucleophilic intermediate is then reacted with solid carbon dioxide (dry ice) to introduce a carboxylic acid group, yielding this compound upon acidic workup.[2][4]

Experimental Data

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReagentsSolventTemperatureReaction TimeYield (Approximate)
Reduction of Xanthone Xanthone, Hydrazine Hydrate, Potassium HydroxideDiethylene GlycolReflux (1-2 hours), then ~200-210°C2-4 hours80-90%
Carboxylation of Xanthene Xanthene, n-Butyllithium, Carbon Dioxide (dry ice), Hydrochloric AcidAnhydrous THF-78°C to Room Temperature2-3 hours75-85%

Detailed Experimental Protocols

Step 1: Synthesis of Xanthene from Xanthone (Huang-Minlon Reduction) [2][3][4]

Materials:

  • Xanthone

  • Hydrazine hydrate (80-85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.

  • Add potassium hydroxide pellets and hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • After the initial reflux, remove the condenser and replace it with a distillation head.

  • Increase the temperature to allow for the distillation of water and excess hydrazine hydrate. The reaction temperature will rise to around 200-210°C.

  • Maintain this temperature for an additional 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • The crude xanthene will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure xanthene.

Step 2: Synthesis of this compound from Xanthene [2][4]

Materials:

  • Xanthene (purified from Step 1)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

Procedure:

  • Flame-dry a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Add the purified xanthene to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via a dropping funnel while maintaining the low temperature. A deep red color indicates the formation of the xanthenide anion.[2]

  • Stir the resulting solution at -78°C for 1 hour to ensure complete deprotonation.

  • Carefully add crushed dry ice in small portions to the reaction mixture. The red color will dissipate.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to the flask and transfer the contents to a separatory funnel.

  • Extract the aqueous layer with diethyl ether to remove any unreacted xanthene.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from xanthone.

Synthesis_Workflow xanthone Xanthone reduction Huang-Minlon Reduction xanthone->reduction 1. Hydrazine Hydrate, KOH 2. Diethylene Glycol, Reflux xanthene Xanthene reduction->xanthene carboxylation Carboxylation xanthene->carboxylation 1. n-BuLi, Anhydrous THF, -78°C 2. CO2 (dry ice) 3. H3O+ product Xanthene-9-carboxylic Acid carboxylation->product

Caption: Synthetic pathway from xanthone to this compound.

References

Spectroscopic and Synthetic Profile of Xanthene-9-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of Xanthene-9-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of its synthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectrum

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A7.32 - 6.89m8HAromatic Protons
B4.031s1HC9-H
-1Hbr s1H-COOH

Note: The carboxylic acid proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectrum

Key signals in the ¹³C NMR spectrum are indicative of the tricyclic xanthene core and the carboxylic acid group.[1]

Chemical Shift (ppm)Assignment
~170-180-COOH
~115-155Aromatic Carbons
~40-50C9
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
>3000MediumAromatic C-H stretch
1760-1690StrongC=O stretch (Carboxylic Acid)
1320-1210StrongC-O stretch
1200-1300StrongAsymmetric C-O-C stretch (Aryl ether)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.[4]

Techniquem/zAssignment
GC-MS181Top Peak
1822nd Highest Peak
1523rd Highest Peak
MS-MS227.0703[M+H]⁺
209Top Peak
2262nd Highest Peak
1813rd Highest Peak

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5] The signals in the ¹H and ¹³C NMR spectra are referenced to the residual peak of the solvent.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[2]

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[2]

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates the sample at the point of reflection, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule.[2] A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to correct for atmospheric contributions.[2]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) for separation prior to analysis.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.[7]

Analysis: For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.[5]

Synthetic Workflow

This compound can be synthesized from xanthone (B1684191) through a two-step process involving reduction and subsequent carboxylation.

Synthesis_Workflow Synthesis of this compound Xanthone Xanthone Xanthene 9H-Xanthene Xanthone->Xanthene Huang-Minlon Reduction Xanthene_anion Xanthenide Anion Xanthene->Xanthene_anion n-BuLi Xanthene_carboxylate Xanthene-9-carboxylate Salt Xanthene_anion->Xanthene_carboxylate CO₂ Xanthene_acid This compound Xanthene_carboxylate->Xanthene_acid Acidic Workup

Caption: Synthetic pathway of this compound from Xanthone.

References

An In-depth Technical Guide to Xanthene-9-carboxylic Acid: Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene-9-carboxylic acid, a heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique tricyclic structure is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as an inhibitor of transthyretin (TTR) amyloidogenesis, a pathological hallmark of several amyloid diseases. Furthermore, this guide explores the involvement of xanthene derivatives in critical signaling pathways, such as the LKB1-dependent AMP-activated protein kinase (AMPK) pathway.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 9H-xanthene-9-carboxylic acid .[1] Its structure consists of a central dihydropyran ring fused to two benzene (B151609) rings, with a carboxylic acid group substituted at the 9-position.

Molecular Formula: C₁₄H₁₀O₃[2]

SMILES: O=C(O)C1c2ccccc2Oc3ccccc13[3]

InChI Key: VSBFNCXKYIEYIS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Molecular Weight 226.227 g/mol [2]
Appearance White to off-white solid[4][5]
Melting Point 221-225 °C (lit.)[2][3][6]
Boiling Point 391.3 ± 41.0 °C at 760 mmHg (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
pKa 4.30 ± 0.20 (Predicted)[6]
LogP 2.45[2]
Water Solubility Insoluble[2][4][6]
Solubility Soluble in DMSO and Methanol[7]
CAS Number 82-07-5[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from xanthone.

Step 1: Huang-Minlon Reduction of Xanthone to 9H-Xanthene

  • Reaction Setup: In a round-bottom flask, combine xanthone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in diethylene glycol.

  • Reflux: Heat the mixture to reflux and maintain for several hours to ensure the complete reduction of the ketone to a methylene (B1212753) group.

  • Work-up: After cooling, pour the reaction mixture into water. The precipitated product, 9H-xanthene, is then collected by filtration.

  • Purification: The crude 9H-xanthene can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Carboxylation of 9H-Xanthene

  • Preparation: Dissolve the purified 9H-xanthene in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to a low temperature, typically -78 °C. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. This leads to the formation of the xanthenide anion.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution. The CO₂ reacts with the anion to form the carboxylate salt.

  • Quenching and Isolation: Quench the reaction by the addition of water. Acidify the aqueous layer with hydrochloric acid to precipitate the this compound. The product can then be collected by filtration and dried.

Synthesis_Workflow cluster_step1 Step 1: Huang-Minlon Reduction cluster_step2 Step 2: Carboxylation Xanthone Xanthone Reagents1 Hydrazine Hydrate, Potassium Hydroxide, Diethylene Glycol Reflux1 Reflux Reagents1->Reflux1 Workup1 Pour into Water, Filter Reflux1->Workup1 Xanthene 9H-Xanthene Workup1->Xanthene Xanthene_input 9H-Xanthene Xanthene->Xanthene_input Reagents2 1. n-BuLi in THF at -78°C 2. Dry CO₂ Reaction2 Carboxylation Reagents2->Reaction2 Workup2 Acidic Work-up, Filter Reaction2->Workup2 Final_Product This compound Workup2->Final_Product

A high-level workflow for the synthesis of this compound.
In Vitro Assay for Inhibition of Transthyretin (TTR) Aggregation

This compound has been identified as an inhibitor of the conformational changes in transthyretin (TTR) that lead to amyloid fibril formation.[7] The following protocol, based on the Thioflavin T (ThT) fluorescence assay, can be used to evaluate the inhibitory activity of this compound and its derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human TTR in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

    • Prepare a stock solution of Thioflavin T in the same buffer.

    • Prepare stock solutions of this compound (and other test compounds) in a suitable solvent, such as DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the TTR solution to each well.

    • Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the wells.

    • Induce TTR aggregation by lowering the pH of the solution (e.g., to pH 4.4) or by other established methods.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking, to promote fibril formation.

    • At regular time intervals, add the ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[8]

  • Data Analysis:

    • Plot the ThT fluorescence intensity against time for each concentration of the test compound.

    • The inhibition of TTR aggregation is determined by the reduction in ThT fluorescence in the presence of the compound compared to the vehicle control.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce TTR aggregation by 50%.

Biological Significance and Signaling Pathways

Derivatives of xanthene have been shown to possess a wide range of biological activities, including the activation of AMP-activated protein kinase (AMPK).[6] AMPK is a crucial regulator of cellular energy homeostasis. The activation of AMPK by some xanthene derivatives is dependent on the upstream kinase, Liver Kinase B1 (LKB1).

The LKB1-AMPK signaling pathway plays a central role in cellular metabolism and growth control. Under conditions of energy stress (indicated by an increased AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[9][10] Activated AMPK then phosphorylates downstream targets to restore energy balance. One of the key downstream targets of AMPK is the Tuberous Sclerosis Complex 2 (TSC2), which, when phosphorylated by AMPK, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling.[4] The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, thus conserving cellular energy.

AMPK_Pathway cluster_upstream Upstream Regulation Energy_Stress Energy Stress (High AMP:ATP ratio) LKB1 LKB1 Energy_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) TSC2 TSC2 pAMPK->TSC2 phosphorylates Catabolic Catabolic Processes (e.g., Fatty Acid Oxidation) pAMPK->Catabolic activates mTORC1 mTORC1 TSC2->mTORC1 inhibits Anabolic Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolic inhibits

The LKB1-dependent AMPK signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a therapeutic lead. Its ability to inhibit TTR amyloid fibril formation highlights its relevance in the context of amyloid-related diseases. Furthermore, the engagement of xanthene derivatives with fundamental cellular signaling pathways, such as the LKB1-AMPK axis, underscores the broad therapeutic potential of this chemical scaffold. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these promising areas.

References

A Comprehensive Technical Guide to the Solubility and Stability of Xanthene-9-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the solubility and stability of Xanthene-9-carboxylic acid in common laboratory solvents. This information is critical for its application in research, particularly in organic synthesis, medicinal chemistry, and materials science. While quantitative data in the public domain is limited, this guide consolidates available information and provides standardized protocols for its determination.

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol .[1] Its structure consists of a xanthene core with a carboxylic acid group at the 9-position.

PropertyValueReference
Molecular FormulaC₁₄H₁₀O₃[1]
Molecular Weight226.23 g/mol [1]
Melting Point221-225 °C (with decomposition)[2]
AppearanceWhite to off-white crystalline powder
pKa(Not explicitly found in searches)

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and application in various chemical reactions and biological assays.

Quantitative Solubility Data
SolventChemical FormulaSolubilityReference
WaterH₂OInsoluble[2]
Methanol (B129727)CH₃OH0.1 g/mL (clear solution)[2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[4]
EthanolC₂H₅OHData not available
IsopropanolC₃H₈OData not available
AcetoneC₃H₆OData not available
AcetonitrileCH₃CNData not available
N,N-Dimethylformamide (DMF)C₃H₇NOData not available

Note: The term "soluble" indicates that the compound dissolves to a practical extent for laboratory use, but does not provide a quantitative value.

General Solubility Characteristics

The molecular structure of this compound, with its large, nonpolar xanthene backbone and a polar carboxylic acid group, dictates its solubility behavior. The principle of "like dissolves like" suggests that it will have limited solubility in polar protic solvents like water and higher solubility in polar aprotic and protic organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety.

Stability Profile

Understanding the stability of this compound under various conditions is essential to ensure its integrity during storage and experimentation.

General Stability

This compound is a relatively stable compound under standard laboratory conditions. However, like many organic molecules, it can be susceptible to degradation under specific environmental stresses.

Degradation Pathways

While detailed degradation kinetic studies for this compound are not extensively published, information on related compounds and general chemical principles suggest the following potential degradation pathways:

  • Thermal Decomposition: As indicated by its melting point with decomposition, this compound is susceptible to degradation at elevated temperatures.[2] Studies on a substituted 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid have shown that thermal decomposition can lead to the release of carbon dioxide (CO₂).[5]

  • Photodegradation: The xanthene core, being a chromophore, can absorb UV light, potentially leading to photodegradation.[6] While specific studies on this compound are lacking, it is a common degradation pathway for xanthene derivatives.

  • Hydrolysis: While the carboxylic acid itself is not subject to hydrolysis, this is a key consideration for its ester derivatives. The primary degradation pathway for ethyl 9H-xanthene-9-carboxylate is hydrolysis to this compound.[6] This highlights the stability of the carboxylic acid form under hydrolytic conditions where the ester is labile.

The following table summarizes the expected stability of this compound under different stress conditions based on general chemical knowledge and data from related compounds.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (aqueous) Generally stableData not available
Basic (aqueous) Forms a salt, generally stableData not available
Oxidative (e.g., H₂O₂) Potentially susceptible to oxidationOxidized xanthene derivatives
Thermal Decomposes at high temperaturesDecarboxylation products (e.g., xanthene), CO₂
Photolytic (UV light) Potentially susceptible to degradationPhotodegradation products of the xanthene core

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard laboratory practices.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess this compound mix Add solid to solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24h) mix->agitate filter Filter the saturated solution (0.22 µm) agitate->filter dilute Dilute a known aliquot of the filtrate filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or g/L) analyze->calculate

Caption: Workflow for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a known volume of the solvent of interest.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration of the saturated solution to determine the solubility in units such as mg/mL or g/L.

Forced Degradation Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound.

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound control Control Sample (no stress) start->control stress_conditions Expose aliquots to stress conditions start->stress_conditions hplc Analyze by stability-indicating HPLC method control->hplc acid Acidic (e.g., 0.1M HCl) stress_conditions->acid base Basic (e.g., 0.1M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photolytic Photolytic (UV/Vis light) stress_conditions->photolytic sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize acid/base samples sampling->neutralize sampling->hplc neutralize->hplc compare Compare stressed samples to control hplc->compare identify Identify degradation products (e.g., LC-MS) compare->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid. Heat at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide. Keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution and a solid sample at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution in a photostable container to a controlled light source (e.g., UV-A and visible light).

  • Sampling and Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products formed, for example, by using LC-MS.

Conclusion

This compound is a valuable compound in chemical research with moderate solubility in polar organic solvents and poor solubility in water. While it is generally stable, it is susceptible to thermal and potentially photolytic degradation. The information and protocols provided in this guide serve as a foundational resource for researchers working with this compound. Further quantitative studies are warranted to establish a more comprehensive solubility and stability profile, which will undoubtedly facilitate its broader application in science and industry.

References

Potential applications of Xanthene-9-carboxylic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene-9-carboxylic acid, a derivative of the tricyclic xanthene framework, has emerged as a privileged scaffold in the field of medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the strategic orientation of functional groups, enabling interactions with a variety of biological targets.[3] The carboxylic acid moiety at the 9-position is a particularly attractive site for chemical modification, allowing for the synthesis of a diverse array of esters and amides with fine-tuned physicochemical and pharmacological properties.[1][4] This versatility has led to the discovery of this compound derivatives with potent activities in several key therapeutic areas, including metabolic diseases, neurological disorders, oncology, and infectious diseases.[5][6][7] This technical guide provides a comprehensive overview of the current understanding and potential applications of this promising molecular core, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through multiple routes. A common laboratory-scale method involves the reduction of xanthone (B1684191) to xanthene, followed by metallation at the 9-position with a strong base and subsequent quenching with carbon dioxide.[1] An alternative patented approach describes a Huang-Minlon reduction of xanthone to form xanthene, which is then carboxylated under anhydrous conditions.[8]

The carboxylic acid serves as a key intermediate for the synthesis of various derivatives, most notably esters and amides. Ethyl 9H-xanthene-9-carboxylate, a common precursor, is typically synthesized via Fischer esterification of this compound in the presence of a strong acid catalyst.[1][5] Amide derivatives, which form the basis of many biologically active compounds discussed herein, are generally prepared through standard amide bond formation protocols. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with the desired amine.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections detail the key applications, supported by quantitative data and mechanistic insights.

Antidiabetic Activity: AMPK Activation

A significant area of investigation for this compound derivatives is in the treatment of type 2 diabetes. Certain 9-carboxamide derivatives have been identified as potent activators of 5' AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4][6] Activation of AMPK is a validated therapeutic strategy for improving glucose metabolism.[10]

Two notable examples are 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide (Xc).[11] These compounds have been shown to increase glucose uptake in L6 myotubes, a key process in maintaining glucose homeostasis.[11] Mechanistic studies have revealed that their action is dependent on Liver Kinase B1 (LKB1), a major upstream kinase of AMPK.[11]

Table 1: Antidiabetic Activity of Xanthene-9-Carboxamide Derivatives

CompoundTargetAssayResultCell Line
XnAMPK ActivationGlucose UptakeSignificant increase at 1.5 µML6 Myotubes
XcAMPK ActivationGlucose UptakeSignificant increase at 1.5 µML6 Myotubes

Data sourced from in vitro studies on L6 myotubes.

AMPK_Pathway Xanthene Xanthene-9-Carboxamide (e.g., Xn, Xc) LKB1 LKB1 Xanthene->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates GLUT4 GLUT4 Translocation to Membrane AMPK->GLUT4 stimulates Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

LKB1-dependent AMPK activation by xanthene derivatives.
Neuroprotective Activity: mGlu1 Receptor Modulation

Derivatives of 9H-xanthene-9-carboxylic acid have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[12][13] mGlu1 receptors are implicated in various neurological processes, and their positive modulation represents a potential therapeutic strategy for neurological disorders.[13] These PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.[14] A series of oxazol-2-yl-amides and tetrazol-5-yl-amides have shown particular promise in this area.[12][13]

Table 2: mGlu1 Receptor Positive Allosteric Modulator Activity of Xanthene-9-Carboxamide Derivatives

CompoundR-GroupEC50 (nM)
9H-Xanthene-9-carboxamide5-methyl-[1][5][10]oxadiazol-3-yl140
9H-Xanthene-9-carboxamide5-trifluoromethyl-[1][5][10]oxadiazol-3-yl16
9H-Xanthene-9-carboxamide2H-tetrazol-5-yl110
9H-Xanthene-9-carboxamide4-trifluoromethyl-oxazol-2-ylData not fully available in abstract

Data represents the concentration of the compound required to elicit a half-maximal potentiation of the glutamate response at mGlu1 receptors. Sourced from abstracts of cited literature.[12][13]

mGlu1_PAM_Workflow cluster_receptor Cell Membrane Glutamate Glutamate (Agonist) mGlu1_Inactive mGlu1 Receptor (Inactive) Glutamate->mGlu1_Inactive binds mGlu1_Active mGlu1 Receptor (Active) mGlu1_Inactive->mGlu1_Active conformational change Signaling Downstream Signaling (Ca2+ mobilization) mGlu1_Active->Signaling initiates Xanthene_PAM Xanthene-9-Carboxamide PAM Xanthene_PAM->mGlu1_Inactive binds to allosteric site

Mechanism of mGlu1 positive allosteric modulation.
Anticancer and Antimicrobial Activities

The broader class of xanthene derivatives has been investigated for anticancer and antimicrobial properties.[1][7] While specific data for 9-carboxamide derivatives is less prevalent in the literature, related structures have shown cytotoxic activity against various cancer cell lines and inhibitory activity against microbial growth. For instance, [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide has demonstrated cytotoxicity against prostate (DU-145), breast (MCF-7), and cervical (HeLa) cancer cell lines.[15] Additionally, various xanthene sulfonamide and carboxamide derivatives have shown in vitro antimicrobial activity against a range of bacteria and fungi.[7][16] Further research is warranted to specifically explore the potential of xanthene-9-carboxamide derivatives in these therapeutic areas.

Table 3: Anticancer Activity of a Xanthene Carboxamide Derivative

CompoundCell LineAssayIC50 (µM)
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideDU-145 (Prostate)Cell Growth Inhibition36
MCF-7 (Breast)Cell Growth Inhibition50
HeLa (Cervical)Cell Growth Inhibition42

Data represents the concentration of the compound that causes 50% inhibition of cell growth.[15]

Table 4: Antimicrobial Activity of Selected Xanthene Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Xanthene Sulfonamides/CarboxamidesStaphylococcus aureus12.5 - 100
Bacillus subtilis25 - 100
Escherichia coli50 - >100
Candida albicans12.5 - 100

Minimum Inhibitory Concentration (MIC) values for a range of derivatives.[7][16]

Experimental Protocols

Synthesis of 9H-Xanthene-9-Carboxamide Derivatives (General Protocol)

This protocol outlines a general method for the amide coupling of this compound with an amine.

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in dry DCM or THF. In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2-3 equivalents) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to stir at room temperature for several hours to overnight.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis_Workflow Start This compound Step1 Acid Chloride Formation (SOCl2 or (COCl)2, cat. DMF) Start->Step1 Intermediate Xanthene-9-carbonyl chloride Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Amine Amine (R-NH2) + Base (e.g., Et3N) Amine->Step2 Product Xanthene-9-Carboxamide Step2->Product Purification Work-up & Purification Product->Purification Final_Product Pure Product Purification->Final_Product

General workflow for synthesis of xanthene-9-carboxamides.
In Vitro AMPK Activation Assay (Western Blot)

This protocol describes a method to assess the activation of AMPK in a cell-based assay by measuring the phosphorylation of the AMPKα subunit.

  • Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, C2C12 myotubes, or HepG2 hepatocytes) in appropriate culture dishes and grow to 80-90% confluency. Treat the cells with various concentrations of the test xanthene derivative for a specified period (e.g., 1-24 hours). Include a positive control (e.g., AICAR) and a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4 °C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK or a loading control (e.g., β-actin or GAPDH).

mGlu1 PAM Activity Assessment (Calcium Flux Assay)

This protocol outlines a high-throughput method to screen for mGlu1 PAM activity by measuring changes in intracellular calcium concentration.

  • Cell Culture: Plate cells stably expressing the mGlu1 receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye extrusion. Incubate for 45-60 minutes at 37 °C.

  • Compound Addition: Wash the cells to remove excess dye. Add the test xanthene derivatives (PAMs) at various concentrations to the wells.

  • Agonist Addition and Signal Detection: After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC20) of glutamate to all wells. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence upon glutamate addition corresponds to an increase in intracellular calcium. A potentiation of this signal in the presence of the test compound indicates PAM activity. Calculate the EC50 value for the PAM by plotting the potentiation of the glutamate response against the concentration of the test compound.

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated activities as AMPK activators and mGlu1 positive allosteric modulators highlight the potential of this chemical class to address significant unmet needs in metabolic and neurological disorders. While the anticancer and antimicrobial potential of specific 9-carboxamide derivatives requires further focused investigation, the broader activity of the xanthene class suggests that this is a fruitful area for future research. The synthetic tractability of the this compound core, coupled with the detailed experimental protocols provided, offers a solid foundation for the design and evaluation of new, potent, and selective drug candidates.

References

Xanthene-9-Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among these, xanthene-9-carboxylic acid and its derivatives have garnered significant attention due to their diverse pharmacological profiles. These compounds have demonstrated considerable potential in various therapeutic areas, including oncology, metabolic disorders, infectious diseases, and neurology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the preparation of the core intermediate, 9H-xanthene-9-carboxylic acid. A common and effective method involves a two-step process starting from xanthone (B1684191). The initial step is the reduction of the carbonyl group of xanthone to a methylene (B1212753) group, yielding xanthene.[1] Subsequently, the xanthene undergoes deprotonation at the C9 position using a strong base, such as n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.[1][2]

Derivatization of the carboxylic acid moiety is most commonly achieved through esterification or amidation. Fischer esterification, a well-established acid-catalyzed reaction with an alcohol, is frequently employed to produce a variety of ester derivatives.[3][4] Amide derivatives can be synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[5]

General Experimental Protocol: Synthesis of Ethyl 9H-xanthene-9-carboxylate

This protocol outlines the Fischer esterification of 9H-xanthene-9-carboxylic acid to its ethyl ester.[6]

Materials:

  • 9H-xanthene-9-carboxylic acid

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.

  • The crude product can be further purified by column chromatography or recrystallization.[6]

Biological Activities and Quantitative Data

This compound derivatives exhibit a broad spectrum of biological activities. The following sections detail their key therapeutic potentials, supported by quantitative data where available.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of xanthene derivatives against various cancer cell lines.[3][7] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (nM)Reference
Compound 1HeLa (Cervical Cancer)MTS213.06[7]
Compound 2Hep G2 (Hepatocellular Carcinoma)MTS161.3 ± 41[7]
Compound 3Caco-2 (Colon Cancer)MTS9.6 ± 1.1[7]
Compound 4Caco-2 (Colon Cancer)MTS24.6 ± 8[7]
9-Phenyl-9H-thioxanthen-9-ol---[3]

Note: The table will be populated with more data as it is extracted from the provided search results.

Antimicrobial Activity

Xanthene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Sulfonamide and carboxamide derivatives, in particular, have shown effective antimicrobial properties.[9][11]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Compound 6cVarious bacteria and fungi--[9]
Compound 6fVarious bacteria and fungi--[9]
Compound 6mVarious bacteria and fungi--[9]
Compound 8bVarious bacteria and fungi--[9]

Note: The table will be populated with more specific data as it is extracted from the provided search results.

Antidiabetic Activity

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][12] Activation of AMPK is a well-established therapeutic target for the treatment of type 2 diabetes.[12][13] These derivatives have been shown to increase glucose uptake in myotubes.[12][13]

Anti-inflammatory Activity

The anti-inflammatory potential of xanthene derivatives has also been explored. Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][14] For instance, certain naturally occurring xanthenes have demonstrated inhibition of nitric oxide production and TNF-α release in macrophages, with IC50 values ranging from 42 to 55 μM.[15]

Antiviral Activity

Xanthene derivatives have shown potential as antiviral agents against a variety of viruses.[16][17][18] Some xanthene dyes have been found to potentiate the antiviral activity of other agents.[17][19]

Neuroprotective Activity

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[8][20][21] mGlu1 receptors are implicated in various neurological processes, and their modulation represents a potential therapeutic strategy for neurological and psychiatric disorders.[4][8]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Xanthene derivative solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[22]

  • Prepare serial dilutions of the xanthene derivatives in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).[22]

  • Incubate the plates for another 48-72 hours.[6]

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[6]

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Luria Broth)

  • Xanthene derivative solutions

  • Inoculum of the microorganism

  • Sterile saline solution

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[24]

  • Prepare serial two-fold dilutions of the xanthene derivatives in the broth medium in the wells of a 96-well plate.[25]

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[25]

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[25]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

In Vitro Glucose Uptake Assay

This assay measures the ability of compounds to stimulate glucose uptake in cells, such as L6 myotubes.[26]

Materials:

  • L6 myotubes

  • Glucose-free Krebs-Henseleit buffer

  • 2-Deoxy-[14C]-glucose

  • Xanthene derivative solutions

  • Scintillation counter

Procedure:

  • Culture L6 myotubes to differentiation.

  • Incubate the cells in glucose-free Krebs-Henseleit buffer for a specified time.[26]

  • Treat the cells with various concentrations of the xanthene derivatives for 1 hour.[26]

  • Add 2-Deoxy-[14C]-glucose and incubate for 10 minutes at room temperature.[26]

  • Wash the cells twice with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the radioactivity using a scintillation counter to quantify the amount of glucose taken up by the cells.

Signaling Pathways and Mechanisms of Action

LKB1-Dependent AMPK Activation

A key mechanism underlying the antidiabetic effects of certain this compound derivatives is the activation of AMP-activated protein kinase (AMPK) in a manner dependent on the upstream kinase, Liver Kinase B1 (LKB1).[7][12]

LKB1_AMPK_Pathway Xanthene Xanthene-9-Carboxylic Acid Derivatives LKB1 LKB1 Xanthene->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: LKB1-dependent AMPK activation by xanthene derivatives.

Activated LKB1 phosphorylates and activates AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, leading to increased glucose uptake into cells.[7][26]

General Workflow for Synthesis and Biological Evaluation

The development of novel xanthene derivatives follows a structured workflow from initial synthesis to comprehensive biological characterization.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization & In Vivo Testing Synthesis Synthesis of Xanthene Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Primary_Screening Primary Biological Screening (In Vitro) Characterization->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for synthesis and evaluation of xanthene derivatives.

This process involves the chemical synthesis of a library of derivatives, followed by purification and structural confirmation. These compounds then undergo primary in vitro screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to in vivo testing in animal models.[3]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds for drug discovery and development. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for addressing a variety of unmet medical needs. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, offering a valuable resource for researchers dedicated to advancing novel therapeutics. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

The Synthesis of Xanthene-9-carboxylic Acid: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthene-9-carboxylic acid is a key heterocyclic compound, serving as a vital intermediate in the synthesis of various pharmaceuticals and fluorescent dyes. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will detail the core synthetic methodologies, from early 20th-century oxidative degradation techniques to modern, more efficient routes starting from xanthone (B1684191). This document includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visualizations of the synthetic workflows to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Intermediate

First synthesized in the early 20th century, this compound emerged from research into xanthene-based dyes.[1] Its unique structure, featuring a tricyclic xanthene core with a carboxylic acid group at the 9-position, has made it a valuable building block in medicinal chemistry and materials science. Derivatives of this compound have shown a wide array of biological activities, including potential as activators of AMP-activated protein kinase (AMPK), making them promising candidates for the treatment of metabolic diseases like type 2 diabetes. Furthermore, this scaffold is integral to the development of fluorescent probes and photochemical sensors.[1]

Historical Synthesis: Oxidative Degradation of Xanthene

The earliest methods for the synthesis of this compound relied on the oxidative degradation of xanthene. This approach typically involved the use of strong oxidizing agents such as potassium permanganate (B83412) or chromic acid under acidic conditions.[1] These harsh conditions would selectively target the central carbon bridge of the xanthene molecule, leading to the formation of the desired carboxylic acid at the 9-position.

While this method was foundational in the initial accessibility of this compound, it often suffered from drawbacks such as low to moderate yields, the use of stoichiometric amounts of hazardous and environmentally unfriendly reagents, and challenges in product purification.

General Experimental Protocol: Oxidative Degradation (Conceptual)

Detailed experimental procedures and yields for this historical method are chronicled in early 20th-century chemical literature, such as Beilstein's Handbuch der Organischen Chemie.

A general representation of this process involves the following steps:

  • Dissolution: Xanthene is dissolved in a suitable solvent that is resistant to oxidation, such as acetone (B3395972) or glacial acetic acid.

  • Oxidation: A strong oxidizing agent, like potassium permanganate, is added portion-wise to the solution, often with cooling to control the exothermic reaction.

  • Quenching and Work-up: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite). The reaction mixture is then acidified and extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or other suitable techniques.

Historical_Synthesis Xanthene Xanthene Reaction Oxidative Degradation Xanthene->Reaction Oxidizing_Agent Strong Oxidizing Agent (e.g., KMnO4, CrO3) Oxidizing_Agent->Reaction XCA This compound Reaction->XCA

Figure 1: Historical Synthesis via Oxidative Degradation.

Modern Synthesis: From Xanthone to this compound

In recent decades, more efficient, safer, and environmentally conscious methods have been developed for the synthesis of this compound. The most prominent of these modern routes begins with xanthone, a readily available starting material. This multi-step synthesis generally involves the reduction of the xanthone ketone, followed by the introduction of the carboxylic acid group at the 9-position.

A particularly effective and scalable version of this synthesis was detailed in a 2013 patent, which utilizes a Huang-Minlon reduction of xanthone to xanthene, followed by deprotonation with a strong base and subsequent carboxylation with carbon dioxide.[2] This method boasts high purity of the final product, often negating the need for extensive purification, and avoids the use of highly toxic reagents like sodium cyanide, which were employed in some earlier multi-step syntheses from xanthone.[2]

Detailed Experimental Protocol: Huang-Minlon Reduction and Carboxylation

This protocol is adapted from Chinese patent CN103319447A.[2]

Step 1: Huang-Minlon Reduction of Xanthone to Xanthene

  • Reaction Setup: To a reaction vessel, add xanthone, hydrazine (B178648) hydrate, potassium hydroxide, and a high-boiling solvent such as diethylene glycol.

  • Reflux: Heat the mixture to reflux for 1-2 hours.

  • Distillation: Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

  • Work-up: After cooling, the reaction mixture is poured into water and the precipitated xanthene is collected by filtration.

  • Purification: The crude xanthene can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Carboxylation of Xanthene

  • Anion Formation: Dissolve the purified xanthene in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (between -78 to -40 °C). Slowly add a strong base, such as n-butyllithium, to deprotonate the xanthene at the C9 position, forming the xanthenide anion.[2]

  • Carboxylation: Introduce dry carbon dioxide gas into the solution. The CO2 reacts with the anion to form the carboxylate salt.

  • Acidification and Isolation: Quench the reaction with water. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. This method can yield a product with a purity greater than 99% (as determined by GC).[2]

Modern_Synthesis Xanthone Xanthone Reduction Huang-Minlon Reduction Xanthone->Reduction Reagents1 Hydrazine Hydrate, KOH, Diethylene Glycol Reagents1->Reduction Xanthene Xanthene Reduction->Xanthene Carboxylation Carboxylation Xanthene->Carboxylation Reagents2 1. Strong Base (e.g., n-BuLi) 2. CO2 Reagents2->Carboxylation XCA This compound Carboxylation->XCA

Figure 2: Modern Synthesis via Huang-Minlon Reduction and Carboxylation.

Quantitative Data and Method Comparison

The evolution of the synthesis of this compound has been driven by the pursuit of higher yields, improved safety, and greater operational simplicity. The modern methods starting from xanthone are demonstrably superior to the historical oxidative degradation routes in these aspects.

MethodStarting MaterialKey ReagentsReported Yield (Intermediate)Reported Purity (Final Product)Key AdvantagesKey Disadvantages
Oxidative Degradation XantheneStrong Oxidants (KMnO4, CrO3)Variable (Often Moderate to Low)Requires extensive purificationDirect one-step conversionUse of hazardous reagents, environmental concerns, potential for over-oxidation
Huang-Minlon/Carboxylation XanthoneHydrazine Hydrate, KOH, Strong Base, CO280.5% (Purified Xanthene)[2]>99% (GC)[2]High purity, high yield, avoids highly toxic reagentsMulti-step process, requires anhydrous conditions and strong bases

Conclusion

The synthesis of this compound has undergone a significant transformation from its origins in the early 20th century. The initial reliance on harsh oxidative degradation of xanthene has been largely superseded by more refined, higher-yielding, and safer methods that utilize xanthone as a starting material. The Huang-Minlon reduction followed by carboxylation stands out as a robust and industrially scalable method for producing high-purity this compound. This evolution in synthetic strategy has been crucial in making this versatile intermediate more accessible for its wide-ranging applications in the pharmaceutical and materials science sectors. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the efficient and safe production of xanthene-based compounds with therapeutic potential.

References

In-Depth Technical Guide to the Health and Safety of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling Xanthene-9-carboxylic acid. It is intended to equip laboratory personnel with the necessary information to work with this compound in a safe and responsible manner. This document summarizes key safety data, outlines experimental protocols for hazard assessment, and visualizes relevant safety workflows and potential biological pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][2][3] It is crucial to understand these hazards before handling the compound.

GHS Classification:

  • Skin Irritation: Category 2.[1][2][3] Causes skin irritation.

  • Eye Irritation: Category 2.[1][2][3] Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1][2] May cause respiratory irritation.

Signal Word: Warning[1][2][3]

Hazard Statements: [1][2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2][3]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Quantitative and Physicochemical Data

PropertyValueReference
Molecular Formula C₁₄H₁₀O₃[1][2]
Molecular Weight 226.23 g/mol [1][2]
Appearance White to off-white solid
Melting Point 221-225 °C[2]
Solubility Insoluble in water.
pKa No data available
LogP No data available

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved particulate respirator is recommended.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines that would be used to assess the toxicity and irritation potential of a solid chemical like this compound.

Workflow for Safety Assessment of a Solid Chemical Irritant

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Risk Assessment A Literature Review & Physicochemical Analysis C Skin Irritation/Corrosion (OECD 439/431) A->C D Eye Irritation (OECD 492) A->D B In Silico Toxicity Prediction (QSAR) B->C B->D E Acute Dermal Irritation (OECD 404) C->E If in vitro inconclusive H GHS Classification C->H F Acute Eye Irritation (OECD 405) D->F If in vitro inconclusive D->H E->H F->H G Acute Oral Toxicity (OECD 423) G->H I Develop Safe Handling Procedures H->I

Caption: A general workflow for the safety assessment of a solid chemical irritant.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

  • Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.

  • Test Animals: Typically rats, usually females.

  • Procedure:

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.

    • The GHS classification is determined based on the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD 404

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner. The potential for corrosion is evaluated first. If the substance is not corrosive, a second test on additional animals is performed to assess irritation.

  • Test Animals: Albino rabbits.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to the skin under a gauze patch.

    • The patch is held in place with tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days if the effects persist.

    • The severity of the skin reactions is scored, and the substance is classified based on the scores.

Acute Eye Irritation/Corrosion - OECD 405

  • Principle: The test substance is instilled into the eye of a single animal. The potential for corrosion or severe irritation is evaluated. If the substance is not severely irritating, a confirmatory test on additional animals may be performed.

  • Test Animals: Albino rabbits.

  • Procedure:

    • The eyes of the animal are examined to ensure they are free from defects.

    • A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyelids are held together for about one second.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.

    • The severity of the eye reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Potential Signaling Pathways in Irritation

The irritant effects of chemicals on the skin are known to trigger a cascade of cellular events, leading to an inflammatory response. While the specific pathways for this compound have not been elucidated, a general mechanism for chemical-induced skin irritation is presented below.

Generalized Signaling Pathway for Skin Irritation

G cluster_0 Exposure cluster_1 Cellular Response in Keratinocytes cluster_2 Immune Cell Recruitment & Inflammatory Cascade cluster_3 Clinical Manifestations A This compound (Chemical Irritant) B Cell Membrane Disruption & Stress A->B D Activation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB) B->D C Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α, IL-8) E Recruitment of Immune Cells (Neutrophils, Macrophages, Lymphocytes) C->E D->C F Release of further Inflammatory Mediators E->F G Erythema (Redness) Edema (Swelling) Pain/Itching F->G

Caption: A simplified diagram of the inflammatory cascade following skin exposure to a chemical irritant.

It is important to note that some derivatives of xanthene have been shown to activate the LKB1-dependent AMP-activated protein kinase (AMPK) pathway. However, this has been primarily associated with therapeutic effects such as increased glucose uptake and is not directly linked to the irritant properties of this compound.

Conclusion

This compound is a valuable compound in research and development, but it poses definite health hazards, primarily as a skin, eye, and respiratory irritant. A thorough understanding of these hazards, adherence to proper handling and storage procedures, and the consistent use of appropriate personal protective equipment are essential for its safe use. This guide provides a foundation for a comprehensive safety protocol when working with this chemical. All laboratory personnel should be familiar with this information and the relevant Safety Data Sheet before commencing any work with this compound.

References

A Researcher's Guide to High-Purity Xanthene-9-carboxylic Acid: Procurement, Experimental Applications, and Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the procurement and utilization of high-purity Xanthene-9-carboxylic acid (CAS No. 82-07-5). This document outlines reputable suppliers, presents key experimental protocols, and visualizes its role in relevant signaling pathways.

Sourcing High-Purity this compound

For research and development purposes, sourcing high-purity starting materials is critical. This compound is available from a range of chemical suppliers, each offering various grades and quantities. Below is a comparative table summarizing key quantitative data from prominent vendors.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 98%5g, 25g82-07-5C₁₄H₁₀O₃226.23
Thermo Scientific 98%25g, 100g82-07-5C₁₄H₁₀O₃226.23
Santa Cruz Biotechnology ≥98%Contact for details82-07-5C₁₄H₁₀O₃226.23
Chem-Impex ≥98% (Assay by titration)Contact for details82-07-5C₁₄H₁₀O₃226.23
Apollo Scientific Not specified5g, 10g, 25g82-07-5C₁₄H₁₀O₃226.23
TCI America >98.0% (T)5g, 25g82-07-5C₁₄H₁₀O₃226.23
BLD Pharm Not specifiedContact for details82-07-5C₁₄H₁₀O₃226.23
Simson Pharma High qualityContact for details82-07-5C₁₄H₁₀O₃226.23
Home Sunshine Pharma High qualityContact for details82-07-5C₁₄H₁₀O₃226.23

Key Experimental Protocols

This compound is a versatile building block in organic synthesis, particularly for creating fluorescent probes and pharmacologically active molecules.[1] Below are detailed methodologies for key experiments involving this compound.

Synthesis of Ethyl 9H-xanthene-9-carboxylate via Fischer Esterification

This protocol describes the conversion of this compound to its ethyl ester, a common intermediate for further derivatization.[2][3][4]

Materials:

  • This compound

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.[3]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.[3]

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.[3]

  • Purification: The crude product can be further purified by column chromatography or recrystallization.[3]

General Workflow for Synthesis and Evaluation of Xanthene Derivatives

The development of novel compounds based on the xanthene scaffold typically follows a structured workflow from synthesis to biological assessment.[2]

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Synthesis Synthesis of Xanthene Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Primary Biological Screening (e.g., In vitro assays) Characterization->Screening Test Compound Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

General workflow for synthesis and evaluation of xanthene derivatives.

Signaling Pathway Involvement

Derivatives of this compound have been shown to interact with key cellular signaling pathways, highlighting their therapeutic potential.

LKB1-Dependent AMPK Activation

Certain xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] This activation is dependent on the upstream kinase LKB1. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake.[2][5]

G Xanthene Xanthene Derivatives LKB1 LKB1 Xanthene->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

LKB1-dependent AMPK activation by xanthene derivatives.

This guide serves as a foundational resource for researchers working with this compound. By providing reliable sourcing information and detailed experimental context, it aims to facilitate the exploration of this versatile compound in drug discovery and chemical biology. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant material safety data sheets (MSDS) before handling any chemicals.

References

Methodological & Application

Application Notes and Protocols: Fischer Esterification of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of various esters from Xanthene-9-carboxylic acid via Fischer esterification. This method is a fundamental acid-catalyzed esterification process widely used in organic synthesis.[1][2]

Principle of Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process.[4] To achieve high yields of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[5][6] For the synthesis of xanthene-9-carboxylate esters, this compound is refluxed with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8]

The general reaction is as follows:

This compound + Alcohol ⇌ (H⁺ catalyst) ⇌ Xanthene-9-carboxylate Ester + Water

Experimental Protocol

This protocol details a general procedure for the Fischer esterification of this compound. The specific alcohol, reaction time, and purification method may be optimized for each derivative.

2.1. Materials and Reagents

  • This compound

  • Absolute alcohol (e.g., ethanol, methanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]

  • Brine (saturated aqueous NaCl solution)[9]

  • Anhydrous drying agent (e.g., sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄))[9]

  • Solvents for chromatography or recrystallization

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

2.2. Reaction Setup and Procedure

  • Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).[8]

  • Addition of Alcohol: Add a large excess of the desired absolute alcohol. The alcohol often serves as both the reactant and the solvent.[6][7]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol volume) or a similar strong acid catalyst to the stirring mixture.[9]

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[9] The reaction temperature will be determined by the boiling point of the alcohol used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7][9] Take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material, this compound. The reaction is considered complete when the spot for the starting material has significantly diminished or disappeared.[9] A typical reaction time is 4-6 hours.[9]

2.3. Work-up Procedure

  • Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.[9]

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator under reduced pressure.[7][10]

  • Extraction: Pour the residue into a separatory funnel containing cold water and an extraction solvent like ethyl acetate.[9]

  • Neutralization and Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound.[7][9]

    • Water.[9]

    • Brine to remove residual water from the organic phase.[7][9]

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate.[9]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester product.[7][9]

2.4. Purification

The crude product can be purified using one of the following standard methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.[9]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography.[7]

Data Presentation

The following table can be used to summarize the results from the synthesis of different Xanthene-9-carboxylate esters.

Alcohol UsedCatalystReaction Time (hours)Crude Yield (%)Purified Yield (%)Melting Point (°C)
EthanolH₂SO₄6e.g., 85%e.g., 78%67[10]
Methanolp-TsOH5
n-PropanolH₂SO₄8
IsopropanolH₂SO₄8
n-Butanolp-TsOH7

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Setup 1. Reaction Setup (this compound, excess alcohol, acid catalyst) Reflux 2. Reflux (4-6 hours) Setup->Reflux Monitor 3. TLC Monitoring Reflux->Monitor Cool 4. Cool to RT Monitor->Cool Evaporate 5. Evaporate Excess Alcohol Cool->Evaporate Extract 6. Extraction (Ethyl Acetate & Water) Evaporate->Extract Wash 7. Wash (NaHCO₃, Brine) Extract->Wash Dry 8. Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Purification (Recrystallization or Column Chromatography) Concentrate->Purify Product Final Product (Xanthene-9-carboxylate Ester) Purify->Product

Caption: Workflow for the Fischer esterification of this compound.

References

Synthesis of Xanthene-9-carboxylic Acid Amides: A Detailed Guide to Coupling Agent Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of xanthene-9-carboxylic acid amides utilizing various coupling agents. This compound, a bulky and sterically hindered molecule, presents unique challenges in amide bond formation. This guide offers a comparative overview of common coupling methodologies, including protocols for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), and 1,1'-Carbonyldiimidazole (B1668759) (CDI). Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

The xanthene scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and functional materials. Amide derivatives of this compound, in particular, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The synthesis of these amides typically involves the coupling of this compound with a primary or secondary amine. However, the steric hindrance posed by the tricyclic xanthene core can render standard amide coupling reactions inefficient, leading to low yields and prolonged reaction times.

The selection of an appropriate coupling agent is therefore critical to overcoming these synthetic hurdles. Coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This application note details the use of three common coupling agents—EDC/HOBt, HATU, and CDI—for the synthesis of this compound amides, providing researchers with the necessary information to select the optimal conditions for their specific synthetic targets.

Coupling Agent Comparison

The choice of coupling agent can significantly impact the yield and purity of the desired amide product. Below is a summary of the key characteristics of the coupling agents discussed in this note.

Coupling AgentKey FeaturesTypical Reaction ConditionsByproducts
EDC/HOBt Water-soluble carbodiimide, easy removal of urea (B33335) byproduct. HOBt minimizes racemization.DCM or DMF, 0 °C to room temperature.Water-soluble urea.
HATU Highly efficient uronium salt, fast reaction rates, low racemization. Ideal for sterically hindered substrates.[1]DMF or DCM, requires a non-nucleophilic base (e.g., DIPEA).Tetramethylurea.
CDI Forms a reactive acylimidazolide intermediate.Anhydrous THF, room temperature to reflux.Imidazole and CO2.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Xanthene-9-carboxamide using EDC/HOBt

This protocol is a general procedure for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • EDC·HCl (1.2 equiv)[2]

  • HOBt (1.2 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[2]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 equiv) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Protocol 2: Synthesis of N-Substituted Xanthene-9-carboxamide using HATU

HATU is often the reagent of choice for challenging couplings involving sterically hindered acids like this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[2]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[2]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide using CDI

This protocol describes a specific literature procedure for the synthesis of a xanthene-9-carboxamide derivative using 1,1'-Carbonyldiimidazole (CDI).

Materials:

  • 9H-Xanthene-9-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dry Tetrahydrofuran (THF)

  • 2-amino-4-(trifluoromethyl)oxazole

Procedure:

  • Dissolve 9H-Xanthene-9-carboxylic acid in dry THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) in one portion and stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.

  • Add 2-amino-4-(trifluoromethyl)oxazole to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound amides using different coupling agents. Please note that yields are highly dependent on the specific amine substrate used.

Coupling AgentAmine SubstrateSolventReaction Time (h)Yield (%)Reference
EDC/HOBt/DMAP Electron deficient anilinesAcetonitrile12-24Good to Excellent[1]
HATU/DIPEA Sterically hindered aminesDMF48-9617(for a particularly challenging substrate)
CDI 2-amino-4-(trifluoromethyl)oxazoleTHF12-18Not specified

Visualizations

Diagram 1: General Reaction Scheme for Amide Synthesis

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product XantheneCOOH This compound Amide Xanthene-9-carboxamide XantheneCOOH->Amide Amine R1R2NH Amine->Amide CouplingAgent Coupling Agent (e.g., EDC/HOBt, HATU, CDI) CouplingAgent->Amide Base Base (optional, e.g., DIPEA) Base->Amide

Caption: General synthesis of this compound amides.

Diagram 2: Experimental Workflow for Amide Coupling

G Start Combine this compound, amine, and reagents Reaction Stir at specified temperature (0°C to reflux) Start->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Aqueous workup (acid/base washes) Monitoring->Workup Upon completion Purification Column chromatography or recrystallization Workup->Purification Product Pure Xanthene-9-carboxamide Purification->Product

Caption: A typical experimental workflow for amide synthesis.

Diagram 3: Mechanism of EDC/HOBt Mediated Coupling

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Formation of Active Ester cluster_step3 Step 3: Amide Bond Formation CarboxylicAcid Xanthene-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Xanthene-CONR1R2 HOBt_Ester->Amide + Amine Amine R1R2NH

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

References

Application Notes and Protocols: Xanthene-9-carboxylic acid as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Xanthene-9-carboxylic acid as a potential fluorescent probe for biological imaging. The document outlines its photophysical properties, provides detailed experimental protocols for its characterization and application in cellular imaging, and discusses its potential mechanisms of action.

Introduction

Xanthene-based dyes are a cornerstone of fluorescence microscopy due to their high fluorescence quantum yields, photostability, and tunable spectroscopic properties.[1] this compound, a derivative of the xanthene core, offers a versatile scaffold for the development of fluorescent probes.[2] Its carboxylic acid moiety provides a handle for bioconjugation and can influence the molecule's solubility and cellular uptake. These notes explore the utility of this compound and its analogs as fluorescent probes for biological imaging.

While specific data for the parent this compound is limited in the literature, the properties of its derivatives, such as 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, provide valuable insights into its potential as a fluorescent probe.[3]

Quantitative Data

The photophysical properties of xanthene dyes are crucial for their application as fluorescent probes. The following tables summarize the available quantitative data for a relevant analog of this compound and provide a comparison with a well-established xanthene dye, fluorescein (B123965).

Table 1: Photophysical Properties of 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid in Aqueous Buffer

ParameterValueConditionsReference
Absorption Maximum (λabs) ~489 nm0.1 M Phosphate Buffer, pH 7.4[3]
Emission Maximum (λem) Not Reported0.1 M Phosphate Buffer, pH 7.4[3]
Molar Extinction Coefficient (ε) Not Reported0.1 M Phosphate Buffer, pH 7.4[3]
Fluorescence Quantum Yield (Φf) Not Reported0.1 M Phosphate Buffer, pH 7.4[3]

Table 2: Comparative Photophysical Properties of Fluorescein

ParameterValueConditionsReference
Absorption Maximum (λabs) 490 nm0.1 M NaOH[1]
Emission Maximum (λem) 512 nm0.1 M NaOH[1]
Molar Extinction Coefficient (ε) 76,900 M-1cm-10.1 M NaOH[1]
Fluorescence Quantum Yield (Φf) 0.950.1 M NaOH[1]

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and use of this compound as a fluorescent probe.

This protocol outlines the steps to measure the key photophysical parameters of a fluorescent probe.

3.1.1. Materials

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Fluorescence quantum yield standard (e.g., fluorescein in 0.1 M NaOH)[1]

3.1.2. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that results in an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Blank the spectrophotometer with PBS.

    • Record the absorption spectrum of the working solution from 250 nm to 600 nm.

    • Determine the absorption maximum (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (1 cm).[1]

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the emission maximum (λem).

  • Fluorescence Quantum Yield (Φf) Determination (Relative Method):

    • Prepare a working solution of the standard (e.g., fluorescein) with a similar absorbance at the same excitation wavelength as the sample.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]

This proposed protocol is based on general procedures for staining live cells with fluorescent dyes. Optimization may be required for specific cell types and experimental conditions.

3.2.1. Materials

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

3.2.2. Procedure

  • Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium or imaging buffer at a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the probe-containing medium to the cells and incubate at 37°C for 15-60 minutes. The optimal loading time and concentration should be determined empirically.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as a fluorescent probe.

experimental_workflow cluster_prep Probe Preparation & Characterization cluster_cell Cellular Imaging cluster_analysis Data Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution in PBS Spectroscopy Spectroscopy Working Solution->Spectroscopy Measurement Interpretation Interpretation Spectroscopy->Interpretation Cell Culture Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Incubation Washing Washing Probe Loading->Washing Removal of excess probe Imaging Imaging Washing->Imaging Microscopy Image Processing Image Processing Imaging->Image Processing Quantification Quantification Image Processing->Quantification Measurement Quantification->Interpretation Biological Context

Caption: General experimental workflow for using a fluorescent probe.

cellular_uptake XCA_ext This compound (Extracellular) Membrane Cell Membrane XCA_ext->Membrane Passive Diffusion or Transporter-mediated Uptake XCA_int This compound (Intracellular) Membrane->XCA_int Fluorescence Fluorescence Signal XCA_int->Fluorescence Excitation

References

Application Notes and Protocols for Xanthene-9-carboxylic Acid in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of Xanthene-9-carboxylic acid as a photosensitizer in photodynamic therapy (PDT) for in vitro studies. While specific PDT protocols for this compound are not extensively documented, this guide synthesizes established methodologies from general photodynamic therapy research and data on related xanthene derivatives to provide a robust starting point for investigation.

Introduction to this compound in Photodynamic Therapy

This compound is a heterocyclic compound belonging to the xanthene class of dyes.[1][2][3] Several xanthene derivatives, such as Rose Bengal and Erythrosine, are known for their high quantum yield of singlet oxygen and have been effectively used as photosensitizers in antimicrobial and anticancer photodynamic therapy.[4][5] Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which in turn induce localized cell death.[6][7][8] The mechanism of cell death in PDT can include apoptosis, necrosis, and autophagy, largely dependent on the subcellular localization of the photosensitizer.[9][10]

While this compound itself is noted as a fluorescein (B123965) analogue capable of photoactivation, its primary application in the literature has been explored for light-induced carbon monoxide release.[11][12] However, the inherent photosensitizing potential of the xanthene core suggests its utility in PDT.[4] These protocols provide a framework for evaluating the photodynamic efficacy of this compound in a laboratory setting.

Quantitative Data on Related Xanthene Photosensitizers

To provide a comparative baseline for experimental design, the following table summarizes the phototoxicity of common xanthene dyes against a carcinoma cell line.

PhotosensitizerCell LineAssayIC50 (µM) after PDTDark Toxicity IC50 (µM)Reference
Rose BengalHEp-2MTT Assay1.2> 100[4]
Erythrosin BHEp-2MTT Assay5.8> 100[4]
Eosin YHEp-2MTT Assay15.2> 100[4]
FluoresceinHEp-2MTT Assay> 100> 100[4]

Experimental Protocols

This section outlines a comprehensive in vitro protocol for assessing the photodynamic activity of this compound.

Materials and Reagents
  • This compound (CAS 82-07-5)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Cell viability assay (e.g., MTT, XTT, or PrestoBlue™)

  • Reactive Oxygen Species (ROS) detection probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA))

  • Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Light source with an appropriate wavelength (based on the absorption spectrum of this compound, a green light source around 500 nm is suggested)[12]

  • Photometer to measure light irradiance

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in light-protected aliquots at -20°C.

  • Immediately before use, dilute the stock solution to the desired final concentrations in a complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding
  • Culture the chosen cancer cell line in a complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • For cytotoxicity and ROS detection assays, seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • For apoptosis/necrosis assays using flow cytometry, seed the cells in 6-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Allow the cells to adhere and grow for 24 hours before treatment.[13]

In Vitro Photodynamic Therapy Protocol
  • Incubation:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a "dark toxicity" control group that will be treated with the photosensitizer but not exposed to light.

    • Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) in the dark at 37°C and 5% CO2. The optimal incubation time should be determined experimentally.

  • Washing:

    • After incubation, remove the medium containing the photosensitizer.

    • Wash the cells twice with PBS to remove any unbound photosensitizer.

    • Add fresh, pre-warmed complete culture medium to each well.

  • Irradiation:

    • Expose the designated plates to a light source. Based on literature for a fluorescein analogue, a green light source (e.g., LED array) with a peak wavelength around 503 nm is recommended.[12]

    • Measure the light irradiance (power density) at the level of the cells using a photometer. A typical irradiance for in vitro PDT is 10-20 mW/cm².

    • The total light dose (fluence) is calculated as Irradiance (W/cm²) x Time (s) and is expressed in J/cm². A starting fluence of 10 J/cm² is recommended.[6]

    • Keep the control plates (no photosensitizer and dark toxicity) protected from light.

  • Post-Irradiation Incubation:

    • Return the plates to the incubator and incubate for an additional 24 to 48 hours before assessing cell viability or other endpoints.

Assessment of Photodynamic Efficacy
  • After the post-irradiation incubation period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Immediately after irradiation, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.

  • After the post-irradiation incubation, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify the populations of viable, apoptotic, and necrotic cells.[7][13]

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_pdt PDT Protocol cluster_analysis Analysis PS_Prep Prepare this compound Stock Incubation Incubate with Photosensitizer PS_Prep->Incubation Cell_Culture Cell Culture and Seeding Cell_Culture->Incubation Wash1 Wash to Remove Unbound PS Incubation->Wash1 Irradiation Irradiate with Light Wash1->Irradiation Post_Incubation Post-Irradiation Incubation Irradiation->Post_Incubation ROS ROS Detection (DCFH-DA) Irradiation->ROS Immediate Viability Cell Viability Assay (MTT) Post_Incubation->Viability Apoptosis Apoptosis/Necrosis Assay Post_Incubation->Apoptosis

Caption: General experimental workflow for in vitro photodynamic therapy using this compound.

Proposed Signaling Pathway for PDT-Induced Cell Death

PDT_Signaling_Pathway cluster_trigger PDT Trigger cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Cellular Outcome PS This compound (PS) PS_excited Excited PS* PS->PS_excited Absorption Light Light Activation Light->PS_excited Oxygen Molecular Oxygen (³O₂) ROS_gen Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Oxygen->ROS_gen PS_excited->ROS_gen Energy Transfer Mitochondria Mitochondrial Damage ROS_gen->Mitochondria ER ER Stress ROS_gen->ER Membrane Membrane Lipid Peroxidation ROS_gen->Membrane Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c ER->Apoptosis UPR Activation Necrosis Necrosis Membrane->Necrosis Loss of Integrity

Caption: Proposed signaling pathway for cell death induced by this compound-mediated PDT.

Safety Precautions

  • This compound may cause skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Protect all solutions containing the photosensitizer from light to prevent premature activation.

  • Follow standard laboratory safety procedures for cell culture and handling of chemical reagents.

Disclaimer: This document provides a generalized protocol and should be adapted and optimized for specific experimental conditions and cell lines. Researchers should conduct preliminary experiments to determine the optimal photosensitizer concentration, incubation time, and light dose for their particular system.

References

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the carboxylic acid group of xanthene-9-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols detailed herein, along with the summarized quantitative data and visual workflows, are intended to facilitate the synthesis and exploration of novel xanthene derivatives for various therapeutic applications.

Introduction

The xanthene scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Functionalization of the carboxylic acid at the 9-position of this compound provides a key entry point for introducing diverse chemical moieties, enabling the fine-tuning of physicochemical and pharmacological properties.[3][4] Derivatives of this compound have shown significant potential in the development of agents targeting a range of diseases, including metabolic disorders and neurological conditions.[5][6]

Key Functionalization Strategies

The primary methods for modifying the carboxylic acid group of this compound involve the formation of amides and esters. These transformations allow for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries for biological screening.

Amide Bond Formation

Amide derivatives of this compound are of particular interest due to their prevalence in biologically active molecules.[5] The synthesis of xanthene-9-carboxamides can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

This method proceeds via an acylimidazolide intermediate and is suitable for a variety of amines.[5][7]

Materials:

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) in a single portion and stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.[5]

  • Add the desired amine to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform a standard aqueous work-up and purify the crude product by column chromatography on silica (B1680970) gel.

This classic two-step approach involves the formation of a highly reactive acyl chloride intermediate.[5][8]

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Desired primary or secondary amine

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Standard work-up and purification reagents

Procedure:

  • Suspend this compound in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride.[5]

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases and a clear solution is formed, indicating the formation of xanthene-9-carbonyl chloride.[5]

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM and cool to 0 °C.

  • Slowly add the freshly prepared xanthene-9-carbonyl chloride solution to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

  • Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ester Bond Formation

Esterification of this compound is a straightforward method to introduce different alkyl or aryl groups, which can modulate the compound's lipophilicity and other pharmacokinetic properties.

This is a classic acid-catalyzed esterification using an excess of the corresponding alcohol.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound in a large excess of the anhydrous alcohol.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[3]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.[3]

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various functionalized this compound derivatives.

Derivative Type Reagents Solvent Conditions Yield (%) Reference
AmideCDI, AmineTHFReflux, 12-18hGood[5][7]
AmideOxalyl Chloride, Amine, TEADCM0 °C to RT, 12-16hGood[5]
Ethyl EsterEthanol, H₂SO₄EthanolReflux, 4-6hNot Specified[3]
Compound Target Assay EC₅₀ (µM) Cell Line Reference
9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amideAMPKGlucose Uptake~1L6 Myotubes[5]
9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amideAMPKGlucose Uptake~1L6 Myotubes[5]
Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amidesmGlu1 ReceptorNot SpecifiedNot SpecifiedNot Specified[5]

Mandatory Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound functionalization Functionalization (Amidation/Esterification) start->functionalization Protocol 1, 2, or 3 purification Purification (Chromatography/Recrystallization) functionalization->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Screening (e.g., Enzyme Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt G Xanthene Xanthene-9-carboxamide Derivatives LKB1 LKB1 Xanthene->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Promotes MetabolicEffects Therapeutic Effects in Metabolic Diseases GlucoseUptake->MetabolicEffects Leads to

References

Application Notes and Protocols for Measuring the Quantum Yield of Xanthene-9-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene derivatives are a prominent class of fluorescent compounds widely utilized in biological imaging, sensing, and drug development due to their excellent photophysical properties, including high fluorescence quantum yields.[1] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] Accurate determination of the quantum yield is essential for the characterization and selection of fluorescent probes for specific applications.

These application notes provide a detailed protocol for measuring the relative fluorescence quantum yield of xanthene-9-carboxylic acid derivatives, a common structural motif in fluorescent dyes. The relative method, which involves comparison against a well-characterized standard, is a widely used and accessible technique.[1]

Principles of Relative Quantum Yield Measurement

The relative method for determining fluorescence quantum yield compares the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) [1]

Where:

  • Φ_std is the quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

  • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength.

  • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

To minimize errors, it is recommended to use the same solvent for both the sample and the standard, in which case the refractive index term (η_sample² / η_std²) becomes 1.[1]

Experimental Workflow and Logic

The overall process for determining the relative quantum yield can be visualized as a sequential workflow, from sample preparation to final calculation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample & Standard Solutions measure_abs Measure Absorbance Spectra prep_sample->measure_abs select_std Select Appropriate Standard select_std->prep_sample measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calc_qy Calculate Quantum Yield integrate_fluor->calc_qy

Caption: Experimental workflow for relative quantum yield measurement.

The logical relationship for the calculation itself is based on the comparison of the sample to a known standard.

logical_relationship cluster_known Known Standard cluster_unknown Unknown Sample std_qy Φ_std (Known) sample_qy Φ_sample (Calculated) std_qy->sample_qy Comparison std_abs Absorbance_std std_abs->sample_qy Comparison std_fluor Integrated Fluorescence_std std_fluor->sample_qy Comparison std_solvent Solvent_std (η_std) std_solvent->sample_qy Comparison sample_abs Absorbance_sample sample_abs->sample_qy sample_fluor Integrated Fluorescence_sample sample_fluor->sample_qy sample_solvent Solvent_sample (η_sample) sample_solvent->sample_qy

Caption: Logical relationship for relative quantum yield calculation.

Data Presentation

Due to the sparse availability of published quantum yield data for a wide range of specific this compound derivatives, this section provides a template for recording experimentally determined values.[1] For comparative purposes, data for commonly used standards are included.

Table 1: Photophysical Properties of Quantum Yield Standards

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)
Fluorescein0.1 M NaOH4905120.95
Rhodamine 6GEthanol5285510.95

Table 2: Experimental Data for this compound Derivatives

Derivative Name/StructureSolventExcitation λ (nm)Emission λ (nm)Absorbance at Excitation λIntegrated Fluorescence IntensityCalculated Quantum Yield (Φf)
[Enter Derivative 1]
[Enter Derivative 2]
[Enter Derivative 3]

Experimental Protocols

Materials and Instruments
  • This compound derivative samples

  • Quantum yield standard: Fluorescein or Rhodamine 6G

  • Spectroscopic grade solvents: e.g., ethanol, methanol, or appropriate buffer solutions

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector

  • Quartz cuvettes (1 cm path length)

Preparation of Solutions
  • Standard Stock Solution: Prepare a stock solution of the chosen standard (e.g., 1 mM Rhodamine 6G in ethanol).

  • Sample Stock Solution: Prepare a stock solution of the this compound derivative in the same solvent as the standard.

  • Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1] It is good practice to prepare at least three different concentrations for both the standard and the sample.

Measurement of Absorbance Spectra
  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the desired wavelength range (e.g., 250-700 nm).

  • Use a quartz cuvette filled with the solvent to blank the instrument.

  • Measure the absorbance spectra of all working solutions (both standard and sample).

  • Record the absorbance value at the chosen excitation wavelength for each solution.

Measurement of Fluorescence Spectra
  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Set the excitation wavelength. This should be a wavelength where both the standard and the sample have significant absorbance.

  • Set the emission wavelength range. This should cover the entire emission spectrum of the compound.

  • Use a quartz cuvette filled with the solvent to measure the background fluorescence.

  • Measure the fluorescence emission spectra of all working solutions under identical instrument settings (e.g., excitation and emission slit widths).

Data Analysis and Calculation
  • Correct for Solvent Background: Subtract the solvent's emission spectrum from the sample and standard emission spectra.

  • Integrate Fluorescence Intensity: Calculate the area under the corrected emission spectrum for each solution. This integrated intensity (I) is proportional to the number of emitted photons.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should be linear and pass through the origin.

  • Determine the Gradient: Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).

  • Calculate Quantum Yield: Use the following formula, which is a variation of the initial equation that incorporates the gradients from the plot:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    If the same solvent is used, the equation simplifies to:

    Φ_sample = Φ_std * (Grad_sample / Grad_std)

Conclusion

This document provides a comprehensive guide for the determination of the fluorescence quantum yield of this compound derivatives using the relative method. By following these protocols, researchers can obtain reliable and reproducible data, which is crucial for the development and application of novel fluorescent probes in various scientific fields. The provided templates and diagrams aim to facilitate a clear understanding of the experimental process and data analysis.

References

Application Notes: Xanthene-9-carboxylic Acid as a Scaffold for mGlu1 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The metabotropic glutamate (B1630785) receptor 1 (mGlu1) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.[1] Activation of mGlu1 receptors is implicated in physiological processes such as learning, memory, and pain perception.[1] Dysregulation of mGlu1 signaling is associated with various psychiatric and neurological disorders, making it a significant target for therapeutic intervention.[2] Allosteric modulation, which targets sites on the receptor distinct from the endogenous glutamate binding site, offers a promising strategy for achieving subtype selectivity and maintaining the temporal and spatial dynamics of natural receptor activation.[3][4][5]

Xanthene-9-carboxylic acid has emerged as a privileged scaffold for the development of potent and selective positive allosteric modulators (PAMs) of the mGlu1 receptor.[6][7] Derivatives of this core structure have been extensively studied, leading to the discovery of tool compounds and potential therapeutic agents.[8][9][10] These application notes provide an overview of the synthesis, structure-activity relationships (SAR), and key experimental protocols for characterizing mGlu1 modulators derived from this compound.

Synthesis of this compound Derivatives

The synthesis of mGlu1 receptor modulators from this compound typically involves the formation of amide derivatives.[3] This is a straightforward and versatile method that allows for the exploration of diverse chemical space at the amide position to optimize potency, selectivity, and pharmacokinetic properties. The general synthetic approach involves activating the carboxylic acid and subsequently reacting it with a desired amine-containing heterocycle.[3][9]

G cluster_synthesis General Synthesis Workflow XCA This compound AC Acyl Chloride Formation (e.g., SOCl₂) XCA->AC Activation Amide Amide Coupling (e.g., Heterocyclic Amine) AC->Amide Reaction PAM Final mGlu1 PAM (e.g., Oxadiazolyl-amide, Tetrazolyl-amide, Oxazolyl-amide) Amide->PAM Product

Caption: General synthetic route for mGlu1 PAMs.

Structure-Activity Relationship (SAR) Data

Initial screening efforts identified (9H-xanthene-9-carbonyl)-carbamic acid butyl ester as a lead compound.[8] Subsequent optimization focused on replacing the carbamate (B1207046) moiety with various heterocycles, leading to potent amide derivatives. Modifications to the xanthene ring, such as fluorination, have also been explored to improve pharmacokinetic properties.[9][10]

Compound/Derivative ClassModificationPotency (EC₅₀)TargetReference
(9H-xanthene-9-carbonyl)-carbamic acid butyl esterLead Compound (Carbamate)~130 nMrmGlu1a[1]
9H-Xanthene-9-carboxylic acid[1][8][9]oxadiazol-3-yl-amidesHeterocyclic AmidePotent EnhancersmGlu1[8]
9H-Xanthene-9-carboxylic acid (2H-tetrazol-5-yl)-amidesHeterocyclic AmidePotent EnhancersmGlu1[8]
Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amidesFluorination & HeterocycleImproved PK ProfilemGlu1[9][10]
SYN119 (4-trifluoromethyl-oxazol-2-yl)-amideSpecific Oxazole DerivativePotent PAMmGlu1[9]

Experimental Protocols

The characterization of novel compounds derived from this compound requires a suite of in vitro assays to determine their affinity, potency, and mechanism of action at the mGlu1 receptor.

G cluster_workflow Compound Characterization Workflow synthesis Compound Synthesis binding Primary Screen: Radioligand Binding Assay synthesis->binding functional Secondary Screen: Functional Assay (Ca²⁺ Flux) binding->functional Active Hits mechanism Mechanism of Action: PI Hydrolysis, Electrophysiology functional->mechanism Potent Hits pk Pharmacokinetic Profiling mechanism->pk Lead Candidates

Caption: Workflow for screening and characterizing mGlu1 modulators.

Protocol 1: Radioligand Binding Assay ([³H]Quisqualate)

This assay determines the ability of a test compound to allosterically enhance the binding of a radiolabeled agonist to the mGlu1 receptor.[1]

Objective: To measure the effect of a test compound on the binding affinity of [³H]quisqualate to recombinant mGlu1a receptors.

Materials:

  • HEK293 cell membranes expressing recombinant rat mGlu1a (rmGlu1a).

  • [³H]Quisqualate (Radioligand).

  • Test compounds (this compound derivatives).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare rmGlu1a receptor membrane homogenates (approx. 50 µg of protein per well).

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]quisqualate (e.g., 10 nM), and varying concentrations of the test compound.[1]

  • For saturation binding experiments, use varying concentrations of [³H]quisqualate in the absence or presence of fixed concentrations of the test compound.[1]

  • Incubate the mixture for 1 hour at room temperature with gentle agitation.[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[11]

  • Data Analysis: Analyze the data using non-linear regression. For saturation experiments, determine the dissociation constant (K D) and maximum binding capacity (Bmax). A decrease in the K D value in the presence of the test compound indicates positive allosteric modulation.[1]

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

This is a high-throughput functional assay to measure the potentiation of glutamate-induced intracellular calcium increase by a PAM.

Objective: To quantify the ability of a test compound to enhance the glutamate-induced calcium response in cells expressing mGlu1.

Materials:

  • HEK293 or CHO cells stably expressing human or rat mGlu1a.[10]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4 AM).

  • Glutamate (agonist).

  • Test compounds.

  • Assay Buffer: HBSS or similar physiological buffer.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Plate the mGlu1a-expressing cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.[12]

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the FLIPR instrument.

  • Perform a double-addition protocol. First, add the test compound (or vehicle) and incubate for a defined period (e.g., 2-5 minutes).[12]

  • Second, add a sub-maximal concentration of glutamate (e.g., EC₂₀) and immediately measure the fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Data are normalized to the response of a maximal glutamate concentration. Potency (EC₅₀) and maximal efficacy (% potentiation) of the PAM are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

mGlu1 Receptor Signaling Pathway

Group I mGlu receptors, including mGlu1, are canonically coupled to Gαq/11 G-proteins.[13][14] Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium from the endoplasmic reticulum.[14][15] PAMs enhance this response by stabilizing an active conformation of the receptor, thereby increasing the potency and/or efficacy of the endogenous agonist, glutamate.[1]

G cluster_pathway mGlu1 Canonical Signaling Pathway Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds PAM Xanthene PAM PAM->mGlu1 Enhances Gq Gαq/11 mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->PKC

References

Application Notes and Protocols for Monitoring Xanthene-9-carboxylic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for monitoring the progress of chemical reactions involving Xanthene-9-carboxylic acid using Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] By observing the disappearance of the starting material and the appearance of the product on a TLC plate, researchers can effectively track the progression of a reaction towards completion.

Principles of TLC in Reaction Monitoring

Thin-Layer Chromatography operates on the principle of separation by polarity. A TLC plate is coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase.[1][2] A small amount of the reaction mixture is spotted onto the baseline of the plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase or eluent.

As the mobile phase ascends the TLC plate via capillary action, it passes over the spotted reaction mixture.[2] Each component of the mixture will travel up the plate at a different rate depending on its polarity and its affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf).

In the context of a this compound reaction, such as an esterification or amidation, the starting material (a carboxylic acid) is relatively polar. The corresponding ester or amide product is typically less polar. Therefore, as the reaction progresses, the spot corresponding to this compound will diminish in intensity, and a new spot, corresponding to the less polar product, will appear at a higher Rf value.

Experimental Protocols

This section details the methodology for monitoring a generic reaction of this compound.

Materials and Equipment
  • TLC plates (e.g., Silica Gel 60 F254 pre-coated aluminum or glass plates)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., Bromocresol Green)

  • Heat gun or hot plate

  • Forceps

  • Reaction mixture aliquots

  • Reference standard of this compound

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate (B1210297), methanol, acetic acid)

Procedure
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.

    • Mark small, evenly spaced spots on the baseline where the samples will be applied. It is common practice to spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[3][4]

  • Preparation of the Mobile Phase:

    • A common starting solvent system for aromatic carboxylic acids is a mixture of a non-polar solvent and a polar solvent, with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid.[1][4][5]

    • Prepare a suitable mobile phase. A good starting point for this compound and its derivatives could be a mixture of Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) . The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). For more polar products, a solvent system like Toluene:Ethyl Acetate:Methanol (1:5:2 v/v/v) could be explored.

  • Spotting the TLC Plate:

    • Dissolve a small amount of the reference this compound in a volatile solvent (e.g., ethyl acetate or the reaction solvent).

    • Using a capillary tube, apply a small spot of the reference solution onto the first marked position on the baseline.

    • At time zero (t=0) of the reaction, and at subsequent time intervals (e.g., 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture.

    • Spot these aliquots on the corresponding marked positions on the baseline.

    • For the co-spot, apply the reference starting material first, and then carefully spot the reaction mixture on top of it.

  • Developing the TLC Plate:

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.

    • Place the spotted TLC plate into the chamber and cover it with the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualizing the Spots:

    • UV Visualization: this compound and its aromatic derivatives are expected to be UV-active. Place the dried TLC plate under a UV lamp (254 nm). The spots will appear as dark patches against a fluorescent green background. Circle the spots with a pencil.

    • Staining: For specific visualization of the carboxylic acid, a bromocresol green stain can be used. Prepare the stain by dissolving 0.04 g of bromocresol green in 100 mL of 95% ethanol (B145695) and adding 0.1 M sodium hydroxide (B78521) dropwise until the solution turns pale blue.[6] Dip the TLC plate into the stain and the carboxylic acid will appear as a yellow to green spot on a blue background.[6]

  • Interpreting the Results:

    • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the changes in the TLC plate over time. The spot corresponding to this compound (lower Rf) should decrease in intensity, while the spot for the product (expected to have a higher Rf) should appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation

The following table summarizes hypothetical Rf values for this compound and a potential ester product in two different solvent systems. These values are for illustrative purposes and should be determined experimentally.

CompoundMobile Phase A (Hexane:EtOAc:AcOH, 70:30:1)Mobile Phase B (Toluene:EtOAc:MeOH, 1:5:2)
This compound~ 0.3~ 0.5
Xanthene-9-carboxylate Ester~ 0.6~ 0.8

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for monitoring a this compound reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_samples Spot Samples (Start Material, Co-spot, Reaction Mixture) prep_plate->spot_samples prep_solvent Prepare Mobile Phase (e.g., Hexane:EtOAc:AcOH) develop_plate Develop Plate in Chamber prep_solvent->develop_plate spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain Plate (e.g., Bromocresol Green) visualize_uv->visualize_stain Optional calculate_rf Calculate Rf Values visualize_uv->calculate_rf visualize_stain->calculate_rf interpret Interpret Results (Assess Reaction Progress) calculate_rf->interpret

Caption: Workflow for monitoring reactions using TLC.

Signaling Pathway of TLC Separation

The diagram below illustrates the principle of separation based on polarity in TLC.

TLC_Principle cluster_TLC TLC Plate cluster_compounds Reaction Components stationary_phase Stationary Phase (Silica Gel - Polar) reactant This compound (More Polar) stationary_phase->reactant Retains more mobile_phase Mobile Phase (Less Polar) mobile_phase->stationary_phase Moves up by capillary action product Product (Less Polar) mobile_phase->product Carries further product->mobile_phase Higher Affinity reactant->stationary_phase Higher Affinity

Caption: Principle of TLC separation by polarity.

References

Use of Xanthene-9-carboxylic acid as a carbon monoxide-releasing molecule (photoCORM).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO) is endogenously produced in mammals and functions as a crucial gasotransmitter, playing a significant role in various physiological processes, including neurotransmission, inflammation, and vasodilation.[1] The therapeutic potential of CO has garnered considerable interest, but its administration as a gas poses significant challenges due to its toxicity at high concentrations.[1] Carbon monoxide-releasing molecules (CORMs) have emerged as a promising solution, offering a method for controlled and targeted CO delivery.[2]

Photoactivatable CORMs (photoCORMs) represent a particularly advanced class of these molecules, as they allow for precise spatiotemporal control over CO release using light as a trigger.[3] This technology is invaluable for research and therapeutic applications where targeted CO delivery is paramount.

This document focuses on a specific transition-metal-free photoCORM, the fluorescein (B123965) analogue 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid .[4] This water-soluble molecule can be activated by visible green light (~500 nm) to release CO, offering a safer and more targeted approach compared to UV-activated or metal-containing CORMs.[4][5] These application notes provide detailed protocols for its use and summarize its key characteristics.

Data Presentation

The following tables summarize the quantitative data for 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid as a photoCORM.

Table 1: Physicochemical and Photochemical Properties

PropertyValueReference
Chemical FormulaC₁₄H₈O₅[6]
Molecular Weight256.21 g/mol [6]
Excitation Wavelength (λmax)~500 nm[4]
Emission Wavelength (λem)~530 nm[7]
Fluorescence Quantum Yield (Φf)0.39 ± 0.03[7]
CO Release Quantum Yield (ΦCO)(6.8 ± 3.0) x 10⁻⁴[7]

Table 2: Conditions for Photoinduced CO Release

ParameterConditionReference
SolventWater, Methanol[4]
pHPhysiological pH (7.4)[7]
Light SourceVisible light (e.g., 503 ± 15 nm LEDs)[7]
TemperatureRoom Temperature (26 ± 1 °C)[7]

Experimental Protocols

Protocol 1: Photoinduced CO Release and Detection by Hemoglobin Assay

This protocol describes the procedure for releasing CO from 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid and detecting it using the classic hemoglobin (Hb) assay. The released CO binds to deoxyhemoglobin (Hb) to form carboxyhemoglobin (COHb), which can be monitored spectrophotometrically.

Materials:

  • 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid

  • Bovine methemoglobin (MetHb)

  • Sodium dithionite

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Nitrogen gas

  • Quartz cuvettes with PTFE caps

  • Light source (e.g., LED array emitting at ~500 nm)

  • UV-Vis spectrophotometer

  • Syringe and needles

Procedure:

  • Preparation of Deoxyhemoglobin (Hb) Solution:

    • Prepare a solution of bovine methemoglobin (MetHb, Fe³⁺) in 0.1 M phosphate buffer (pH 7.4).

    • Reduce the MetHb to deoxyhemoglobin (Hb, Fe²⁺) by adding a small amount of sodium dithionite. The solution should change color, and the characteristic absorption spectrum of Hb should be confirmed using a UV-Vis spectrophotometer.

  • Preparation of photoCORM Solution:

    • Prepare a solution of 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid in 0.1 M phosphate buffer (pH 7.4).

    • Transfer the solution to a quartz cuvette and seal with a PTFE cap.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Photoirradiation and CO Release:

    • Irradiate the photoCORM solution with a visible light source (~500 nm) for a predetermined time to induce CO release. The extent of photoconversion can be monitored by UV-Vis spectrophotometry.

  • CO Trapping and Detection:

    • Using a gas-tight syringe, carefully transfer a known volume of the irradiated photoCORM solution (containing dissolved CO) into a separate cuvette containing the deoxyhemoglobin (Hb) solution.

    • Immediately mix the solution and record the UV-Vis spectrum. The formation of carboxyhemoglobin (COHb) will be indicated by a characteristic shift in the Soret band and the appearance of distinct Q-bands.

    • Alternatively, for in-situ monitoring, a mixture of the photoCORM and Hb can be irradiated directly, and the spectral changes corresponding to the conversion of Hb to COHb can be monitored over time.[7]

Protocol 2: Determination of CO Release Quantum Yield

The quantum yield of CO release (ΦCO) is a critical parameter for characterizing a photoCORM. This protocol outlines a method for its determination using a chemical actinometer.

Materials:

  • 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid

  • Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., diethyl (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl phosphate•DDQ complex)[7]

  • 0.1 M Phosphate buffer (pH 7.4)

  • Matched quartz cuvettes

  • Monochromatic light source (e.g., laser or filtered lamp) at the desired excitation wavelength (e.g., 489 nm)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the photoCORM and the actinometer in 0.1 M phosphate buffer (pH 7.4) with identical optical densities at the irradiation wavelength.

  • Place the solutions in matched quartz cuvettes.

  • Irradiate both the photoCORM and actinometer solutions under identical conditions (light source, geometry, and duration). The irradiation time should be kept short to ensure low conversion (typically <10%).

  • Monitor the change in absorbance of both the photoCORM and the actinometer at their respective monitoring wavelengths using a UV-Vis spectrophotometer.

  • The quantum yield of CO release can be calculated using the following formula: Φ_CORM = Φ_act * (ΔA_CORM / ΔA_act) * (ε_act / ε_CORM) where:

    • Φ_CORM is the quantum yield of the photoCORM

    • Φ_act is the known quantum yield of the actinometer

    • ΔA_CORM and ΔA_act are the changes in absorbance of the photoCORM and actinometer, respectively

    • ε_CORM and ε_act are the molar extinction coefficients of the photoCORM and actinometer, respectively.

Signaling Pathways and Mechanisms of Action

The carbon monoxide released from 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid can modulate several key cellular signaling pathways.

Anti-Inflammatory Effects

CO is known to exert potent anti-inflammatory effects. One of the primary mechanisms involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway .[8][9] CO can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while simultaneously upregulating the anti-inflammatory cytokine interleukin-10 (IL-10).[8][9] This modulation of cytokine expression is mediated through the p38 MAPK signaling cascade.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates CO Carbon Monoxide CO->p38_MAPK inhibits Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CO->Anti_inflammatory promotes Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Pro_inflammatory induces

Caption: Anti-inflammatory signaling pathway of Carbon Monoxide.

Vasodilation

The vasodilatory effects of CO are primarily mediated through two main pathways: the activation of soluble guanylate cyclase (sGC) and the opening of calcium-activated potassium channels (KCa).[11][12]

  • sGC-cGMP Pathway: Similar to nitric oxide (NO), CO can bind to the heme moiety of sGC, leading to its activation and the subsequent conversion of GTP to cyclic GMP (cGMP).[10] Increased cGMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.[10]

  • KCa Channel Activation: CO can directly activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[13] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.[13]

G CO Carbon Monoxide sGC Soluble Guanylate Cyclase (sGC) CO->sGC activates KCa Ca2+-activated K+ Channels (KCa) CO->KCa activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Hyperpolarization Hyperpolarization KCa->Hyperpolarization K+ efflux leads to Ca2_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca2_channels inhibits Ca2_influx Decreased Ca2+ Influx Ca2_channels->Ca2_influx Ca2_influx->Relaxation

Caption: Vasodilation signaling pathways of Carbon Monoxide.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the biological effects of CO released from 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PhotoCORM_prep Prepare photoCORM solution Incubation Incubate cells/tissue with photoCORM PhotoCORM_prep->Incubation Cell_culture Culture cells or prepare tissue Cell_culture->Incubation Irradiation Irradiate with visible light (~500 nm) Incubation->Irradiation Control Dark control (no irradiation) Incubation->Control CO_detection CO detection (e.g., Hb assay) Irradiation->CO_detection Biological_assay Biological endpoint assay (e.g., cytokine measurement, vasodilation assay) Irradiation->Biological_assay Control->Biological_assay Data_analysis Data analysis and comparison CO_detection->Data_analysis Biological_assay->Data_analysis

Caption: Experimental workflow for photoCORM studies.

References

Application Notes and Protocols: Preparation of Xanthene-9-carboxylic Acid Derivatives for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of xanthene-9-carboxylic acid derivatives and their evaluation as potential antiviral agents. Detailed protocols for synthesis and antiviral screening are provided to guide researchers in the discovery and development of novel therapeutics.

Introduction

The xanthene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of xanthene have demonstrated a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2] Specifically, derivatives of this compound have emerged as a promising class of compounds for the development of novel antiviral agents. Their unique three-dimensional structure allows for diverse functionalization, enabling interaction with various biological targets within the viral life cycle.[1] This document outlines the preparation of these derivatives and the methodologies for assessing their antiviral efficacy.

Data Presentation: Antiviral Activity of Xanthene Derivatives

While extensive quantitative data for a broad range of this compound derivatives against human viruses is still an active area of research, preliminary studies and data on related xanthene compounds highlight their potential. The following table summarizes available data.

Compound/Derivative ClassVirusAssay TypeActivity MetricValueReference
Rose Bengal (Xanthene Dye)Herpes Simplex Virus (HSV)In vitro neutralizationIC5016 µg/mL
14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenesTobacco Mosaic Virus (TMV)In vivo curative effectInhibition Rate45-58%[3]
Xanthene-triazole-chloroquinoline HybridsSARS-CoV-2 (in silico)Molecular DockingBinding Energy-8.5 to -10.2 kcal/mol[4][5]
Xanthene-chloroquinoline HybridsSARS-CoV-2 (in silico)Molecular DockingBinding Energy-7.9 to -9.2 kcal/mol[4][5]

Note: The data for SARS-CoV-2 are based on computational predictions and indicate the potential for these compounds to bind to the main protease (Mpro), a critical enzyme for viral replication.[4][5] Further in vitro and in vivo studies are required to validate these findings.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound, a key intermediate for further derivatization. The method involves the reduction of xanthone (B1684191) to xanthene, followed by carboxylation.

Materials:

Procedure:

  • Reduction of Xanthone to Xanthene (Huang-Minlon Reduction):

    • In a round-bottom flask, combine xanthone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

    • Heat the mixture to reflux for 3 hours.

    • Remove the water by distillation.

    • Continue to heat the reaction mixture at a higher temperature to allow the decomposition of the hydrazone.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and add water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain crude xanthene, which can be purified by recrystallization.

  • Carboxylation of Xanthene:

    • Dissolve the purified xanthene in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium to the solution and stir for 1-2 hours at the same temperature.

    • Add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify with HCl.

    • Extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield this compound.

Protocol 2: Synthesis of this compound Ethyl Ester (Fischer Esterification)

This protocol details the synthesis of an ester derivative from the carboxylic acid.[1]

Materials:

  • This compound

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.[1]

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.[1]

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.[1]

  • The crude product can be further purified by column chromatography or recrystallization.[1]

Protocol 3: General Antiviral Assay (Plaque Reduction Assay)

This is a general protocol to determine the antiviral activity of the synthesized compounds.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • Synthesized this compound derivatives

  • Cell culture medium and supplements

  • 96-well plates

  • Staining solution (e.g., crystal violet)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Aspirate the medium and fix the cells (e.g., with methanol).

    • Stain the cells with a solution like crystal violet.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cell line (same as in the antiviral assay)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates as in the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

G Xanthone Xanthone Reduction Huang-Minlon Reduction Xanthone->Reduction Xanthene Xanthene Reduction->Xanthene Carboxylation Carboxylation (n-BuLi, CO2) Xanthene->Carboxylation XCA This compound Carboxylation->XCA Derivatization Derivatization XCA->Derivatization Esters Esters Derivatization->Esters Amides Amides Derivatization->Amides Other Other Derivatives Derivatization->Other G cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Xanthene Derivatives Antiviral Antiviral Assay (Plaque Reduction) Synthesis->Antiviral Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity IC50 Determine IC50 Antiviral->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI G Virus Virus HostCell Host Cell Virus->HostCell Infection ViralPolyprotein Viral Polyprotein HostCell->ViralPolyprotein Translation ViralProtease Viral Protease (e.g., Mpro) ViralPolyprotein->ViralProtease Cleavage FunctionalProteins Functional Viral Proteins ViralProtease->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication XantheneDerivative Xanthene Derivative XantheneDerivative->ViralProtease Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Esterification of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of Xanthene-9-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The three most common and effective methods for the esterification of this compound, a sterically hindered carboxylic acid, are Fischer Esterification, Mitsunobu Reaction, and Steglich Esterification. Each method has its own advantages and challenges regarding reaction conditions, substrate scope, and yield.

Q2: Why am I experiencing low yields in my Fischer Esterification of this compound?

A2: Low yields in Fischer Esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can limit the final yield. To drive the reaction towards the product side, it is crucial to use a large excess of the alcohol and/or remove the water that is formed during the reaction.[1][2][3][4]

Q3: What are the main byproducts to look out for in a Steglich Esterification?

A3: A common side product in the Steglich Esterification is the formation of an N-acylurea. This occurs through a 1,3-rearrangement of the O-acylisourea intermediate, which is unable to react further with the alcohol. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) helps to suppress this side reaction by acting as an acyl transfer-reagent.[5][6][7][8]

Q4: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my Mitsunobu reaction?

A4: Removing triphenylphosphine oxide (TPPO) can be challenging due to its solubility in many organic solvents.[9][10] Several methods can be employed for its removal, including:

  • Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by using a non-polar solvent like hexane (B92381) or a mixture of ether and pentane.[11][12]

  • Chromatography: Column chromatography is a reliable but sometimes tedious method for separating the desired ester from TPPO.[10]

  • Precipitation with metal salts: Adding salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form an insoluble complex with TPPO, which can then be removed by filtration.[11][12][13]

Q5: Can I use tertiary alcohols in Fischer Esterification with this compound?

A5: Tertiary alcohols are generally not suitable for Fischer Esterification because they are prone to elimination under the acidic reaction conditions, leading to the formation of alkenes.[14] For the esterification with tertiary alcohols, milder methods like the Steglich Esterification are preferred.[6]

Troubleshooting Guides

Fischer Esterification: Low Yield or Incomplete Reaction
Symptom Possible Cause Recommended Solution
Low conversion of starting material Reaction has not reached equilibrium or the equilibrium is unfavorable.- Increase the excess of the alcohol (can be used as the solvent).[1] - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][3] - Increase the reaction time and/or temperature.
Inactive or insufficient catalyst.- Use a fresh batch of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][14] - Increase the catalyst loading.
Product decomposes Reaction temperature is too high.- Lower the reflux temperature by using a solvent with a lower boiling point if the alcohol is not used as the solvent.
Difficulty isolating the product Ester is soluble in the aqueous workup phase.- Saturate the aqueous layer with a salt like NaCl to decrease the ester's solubility. - Perform multiple extractions with an appropriate organic solvent.
Mitsunobu Reaction: Complex Product Mixture
Symptom Possible Cause Recommended Solution
Presence of unreacted alcohol Incomplete reaction.- Ensure all reagents (triphenylphosphine, DEAD or DIAD) are fresh and of high purity. - Check the order of addition of reagents; sometimes pre-forming the betaine (B1666868) intermediate can improve results.[15]
Major byproduct is triphenylphosphine oxide (TPPO) This is an inherent byproduct of the reaction.- Refer to FAQ Q4 for methods on TPPO removal.
Formation of side products from the azodicarboxylate The nucleophile (carboxylic acid) is not acidic enough (pKa > 13) or is sterically hindered.- While this compound is hindered, its acidity should be sufficient. Ensure anhydrous reaction conditions.
Steglich Esterification: Byproduct Formation
Symptom Possible Cause Recommended Solution
Significant amount of N-acylurea byproduct Slow reaction of the O-acylisourea intermediate with the alcohol, allowing for rearrangement.[5][6][7][8]- Ensure a catalytic amount of DMAP is used to accelerate the acyl transfer to the alcohol.[7] - Use a less sterically hindered alcohol if possible.
Unreacted starting materials Inefficient activation of the carboxylic acid.- Use fresh dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). - Ensure anhydrous reaction conditions.
Difficulty removing dicyclohexylurea (DCU) DCU is a solid byproduct that can complicate purification.- Filter the reaction mixture to remove the precipitated DCU. If some remains in solution, it can often be removed by column chromatography.

Data Presentation: Comparison of Esterification Methods

The following table provides an illustrative comparison of the three main esterification methods for a sterically hindered carboxylic acid like this compound. The yields are representative and can vary based on specific reaction conditions and the alcohol used.

Method Typical Yield Range (%) Reaction Conditions Advantages Disadvantages
Fischer Esterification 40 - 70Acid catalyst (e.g., H₂SO₄), excess alcohol, heat (reflux)- Inexpensive reagents. - Scalable.- Reversible reaction, often requiring harsh conditions. - Not suitable for sensitive substrates or tertiary alcohols.[14]
Mitsunobu Reaction 70 - 95Triphenylphosphine (PPh₃), DEAD or DIAD, neutral conditions, room temperature or below- Mild reaction conditions.[16] - High yields and stereochemical inversion (if applicable).[17][18]- Stoichiometric amounts of reagents required. - Formation of byproducts (TPPO and hydrazine (B178648) derivative) that can be difficult to remove.[9][10]
Steglich Esterification 75 - 98DCC or EDC, catalytic DMAP, neutral conditions, room temperature- Very mild conditions, suitable for acid- or base-sensitive substrates and sterically hindered alcohols.[6][19][20]- Can be more expensive than Fischer esterification. - Formation of N-acylurea byproduct if not optimized.[5][6][7][8] - DCU byproduct can be difficult to remove.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of anhydrous ethanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of ethanol).[21]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.[21]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Mitsunobu Esterification of this compound

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[22]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ester from triphenylphosphine oxide.

Protocol 3: Steglich Esterification of this compound

Materials:

  • This compound

  • Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), ethanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) or EDC (1.1 eq.) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound + Excess Alcohol reflux Heat to Reflux (4-6h) reactants->reflux Add Catalyst catalyst Acid Catalyst (e.g., H₂SO₄) evaporation Remove Excess Alcohol reflux->evaporation extraction Extraction with Organic Solvent evaporation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry & Concentrate washing->drying purification Purify (Crystallization/Chromatography) drying->purification product Pure Ester purification->product

Caption: Workflow for Fischer Esterification of this compound.

Troubleshooting_Logic start Low Ester Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_reagents Verify Reagent Quality start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains workup_issue Product Loss During Workup? check_workup->workup_issue Potential Loss reagent_issue Degraded Reagents? check_reagents->reagent_issue Possible extend_time Increase Reaction Time/Temp incomplete->extend_time Yes add_reagent Use Excess Reagent / Remove Water incomplete->add_reagent Yes change_catalyst Use Fresh/More Catalyst incomplete->change_catalyst Yes extraction_sol Optimize Extraction/Washing workup_issue->extraction_sol Yes purification_sol Refine Purification Method workup_issue->purification_sol Yes use_fresh Use Fresh/Pure Reagents reagent_issue->use_fresh Yes

Caption: A logical workflow for troubleshooting low yield in esterification reactions.

Method_Selection start Select Esterification Method fischer Fischer Esterification start->fischer Cost-effective & Scalable mitsunobu Mitsunobu Reaction start->mitsunobu Mild Conditions & High Yield steglich Steglich Esterification start->steglich Sensitive Substrates & Steric Hindrance fischer_adv Advantage: Low Cost fischer->fischer_adv fischer_dis Disadvantage: Harsh Conditions fischer->fischer_dis mitsunobu_adv Advantage: Mild & High Yield mitsunobu->mitsunobu_adv mitsunobu_dis Disadvantage: Byproduct Removal mitsunobu->mitsunobu_dis steglich_adv Advantage: Very Mild & Versatile steglich->steglich_adv steglich_dis Disadvantage: Byproduct Removal steglich->steglich_dis

Caption: Decision tree for selecting an appropriate esterification method.

References

Troubleshooting low yield in the synthesis of ethyl 9H-xanthene-9-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 9H-xanthene-9-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for ethyl 9H-xanthene-9-carboxylate?

There are two main synthetic strategies for preparing ethyl 9H-xanthene-9-carboxylate:

  • Two-Step Synthesis: This involves the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.[1][2]

  • One-Pot Synthesis: This method starts from 9H-xanthene, which is deprotonated at the C9 position using a strong base to form a carbanion. This intermediate then reacts with ethyl chloroformate to yield the final product.[1]

Q2: I'm experiencing a low yield in my reaction. What are the likely causes?

Low yields can arise from several factors depending on the chosen synthetic route. For the esterification of 9H-xanthene-9-carboxylic acid, a common issue is the reversible nature of the Fischer esterification, which can lead to an incomplete reaction.[1][2] In the one-pot synthesis from 9H-xanthene, low yields are often due to incomplete deprotonation, the presence of moisture which quenches the reactive carbanion, or side reactions.[1][3]

Q3: I see multiple spots on my TLC plate after the reaction. What could these be?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired ethyl 9H-xanthene-9-carboxylate, these could be unreacted starting materials such as 9H-xanthene or 9H-xanthene-9-carboxylic acid, or various side products.[1] The specific side products will depend on the synthetic route used.

Q4: What are the most effective methods for purifying the crude product?

The two most common and effective purification techniques for ethyl 9H-xanthene-9-carboxylate are recrystallization and column chromatography.[4] The choice between these methods depends on the purity of the crude product and the scale of the reaction. An initial aqueous workup is crucial to remove a significant portion of impurities before further purification.[4][5]

Troubleshooting Guides

Route 1: Fischer Esterification of 9H-xanthene-9-carboxylic acid

This classic esterification is an equilibrium-limited reaction.[1][2] The following table summarizes common issues and solutions.

Problem Possible Cause Recommended Solution
Low Yield Reversible nature of the reaction.Use a large excess of ethanol to shift the equilibrium towards the product.[2] Consider removing water as it forms, for example, by using a Dean-Stark apparatus.[2]
Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Monitor the reaction progress by TLC.[5][6]
Loss of product during workup.Ensure complete neutralization of the acid catalyst with a saturated sodium bicarbonate solution during the workup.[1][5] Perform multiple extractions with an organic solvent.
Presence of Starting Material Incomplete esterification.As above, drive the equilibrium towards the product by using excess ethanol or removing water.
Insufficient reaction time or catalyst.Increase reflux time and ensure an adequate amount of catalyst is used.[5][6]
Route 2: One-Pot Synthesis from 9H-xanthene

The success of this route is highly dependent on anhydrous conditions and the purity of reagents due to the reactive carbanion intermediate.[1][3]

Problem Possible Cause Recommended Solution
Low to No Product Formation Presence of moisture or other protic impurities quenching the carbanion.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3]
Incomplete deprotonation.Use a strong, high-purity base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[3] Ensure the base has been properly titrated. Allow sufficient time for the deprotonation step.[1]
Formation of Xanthone Oxidation of the carbanion intermediate.Ensure the reaction is conducted under a strictly inert atmosphere and that all reagents and solvents are deoxygenated.[1][3]
Unreacted 9H-xanthene Inefficient deprotonation.Verify the quality and concentration of the strong base. Optimize the deprotonation time and temperature.[1][3]

Experimental Protocols

Protocol 1: Fischer Esterification of 9H-xanthene-9-carboxylic acid

This protocol describes a representative procedure for the synthesis of ethyl 9H-xanthene-9-carboxylate from its corresponding carboxylic acid.[2][5][6]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.[5]

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours (e.g., 4-8 hours).[5][6] Monitor the reaction's progress by thin-layer chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[5]

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.[5]

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][5]

  • Purification: The crude ethyl 9H-xanthene-9-carboxylate can be purified by recrystallization or column chromatography.[4][5]

Protocol 2: One-Pot Synthesis from 9H-xanthene

This protocol involves the formation of a reactive carbanion intermediate and requires strict anhydrous and inert conditions.[1][3]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 9H-xanthene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask.[3]

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour.[3]

  • Carboxylation: Slowly add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture at -78 °C. The color of the solution should fade.[3]

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.[1][3]

  • Extraction: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Fischer_Esterification CarboxylicAcid 9H-Xanthene-9- carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Ethyl 9H-Xanthene-9- carboxylate ProtonatedEster->Ester - H+ Ethanol Ethanol H2O Water H_plus H+ H_plus2 H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow start Low Yield Observed route Which Synthetic Route? start->route fischer Fischer Esterification route->fischer Route 1 one_pot One-Pot from Xanthene route->one_pot Route 2 check_equilibrium Check Equilibrium Conditions (Excess EtOH, H2O removal) fischer->check_equilibrium check_anhydrous Ensure Anhydrous Conditions one_pot->check_anhydrous check_catalyst Verify Catalyst Amount and Reaction Time check_equilibrium->check_catalyst purification Optimize Purification (Recrystallization/Chromatography) check_catalyst->purification check_base Verify Base Quality and Stoichiometry check_anhydrous->check_base check_atmosphere Maintain Inert Atmosphere check_base->check_atmosphere check_atmosphere->purification end Yield Improved purification->end

Caption: Troubleshooting workflow for low yield.

References

Common side reactions in the synthesis of Xanthene-9-carboxylic acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Xanthene-9-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound? There are several established methods for synthesizing this compound. A primary route involves the carboxylation of 9H-xanthene, where xanthene is deprotonated with a strong base to form a carbanion, which then reacts with carbon dioxide.[1][2] Another common method is the hydrolysis of 9-cyanoxanthene, often using a strong base like sodium hydroxide.[3][4] A multi-step synthesis starting from xanthone (B1684191) is also utilized, which involves reduction to xanthene, followed by subsequent functionalization.[2][3]

Q2: What is the most significant side reaction during the synthesis from 9H-xanthene? The most common and problematic side reaction is the oxidation of the xanthenide anion intermediate to xanthone.[5] This occurs if the reaction is exposed to oxygen, leading to reduced yields and purification challenges.[5]

Q3: Why is it crucial to maintain anhydrous conditions in the one-pot synthesis from 9H-xanthene? The one-pot synthesis relies on the formation of a highly reactive carbanion intermediate after deprotonating 9H-xanthene with a strong base.[5] The presence of moisture or other protic impurities will quench this carbanion, converting it back to the 9H-xanthene starting material and preventing the desired carboxylation, which results in low or no product formation.[5]

Troubleshooting Guide

Issue 1: Low to No Yield of this compound

  • Potential Cause 1: Incomplete Deprotonation. The strong base used (e.g., n-butyllithium) may be of low purity or an insufficient amount was used.[5]

    • Solution: Ensure the base is of high purity and has been properly titrated before use. Allow sufficient time for the deprotonation step to complete, typically while stirring at low temperatures.[5]

  • Potential Cause 2: Presence of Moisture. Water in the solvent or on the glassware will quench the reactive carbanion intermediate.[5]

    • Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents, and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire process.[5][6]

Issue 2: Significant Xanthone Impurity Detected in the Product

  • Potential Cause: Oxidation of the Carbanion Intermediate. Exposure to atmospheric oxygen after the formation of the xanthenide anion leads to the formation of xanthone.[5]

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) from the moment the base is added until the reaction is quenched with carbon dioxide.[5] Ensure solvents are properly deoxygenated before use.

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause 1: Emulsion during Workup. Emulsions can form during the aqueous extraction phase, making layer separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[7] Allowing the mixture to stand for a longer period may also help.[7]

  • Potential Cause 2: Incomplete Removal of Unreacted Starting Material. Acidic starting materials or byproducts can co-precipitate with the desired product.

    • Solution: During the workup, ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[1][7] Monitor the pH of the aqueous layer to confirm it is basic.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes. Note that values can vary significantly based on the specific protocol and scale.

ParameterValueNotes
Yield >95%A yield of 95.3% has been reported for the hydrolysis of 9-cyanoxanthene.[4] Yields for the carboxylation route are typically high but depend heavily on anhydrous conditions.
Purity (GC) >99%High purity can be achieved without extensive refinement using specific patented methods.[2]
Reaction Temperature -78 to -40 °CFor the carboxylation of xanthene with CO2.[2]
Reaction Time ~8 hoursFor the hydrolysis of 9-cyanoxanthene.[4]
Melting Point 188 °CFor an ester derivative, indicating purity.[8]

Experimental Protocols

Protocol: Synthesis via Carboxylation of 9H-Xanthene

This protocol describes the synthesis by deprotonating 9H-xanthene followed by reaction with carbon dioxide.[1][2]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (B95107) (THF) to a thoroughly dried three-neck flask equipped with a stirrer, thermometer, and gas inlet.[2]

  • Starting Material: Dissolve 9H-xanthene in the anhydrous THF.[1]

  • Deprotonation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[1] Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the solution. Stir the mixture at this low temperature to ensure the complete formation of the xanthenide anion.[1]

  • Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution.[1] The CO₂ reacts with the anion to form the carboxylate salt.

  • Quenching: Quench the reaction by the slow addition of water after the CO₂ addition is complete.[1] Allow the reaction mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted, non-polar starting material.[9]

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify with a strong acid like HCl until the pH is ~1-2.[4] This will precipitate the this compound.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[4][9]

Visualizations

Synthesis_Pathway Xanthene 9H-Xanthene Anion Xanthenide Anion Xanthene->Anion + Strong Base (e.g., n-BuLi) Product Xanthene-9-carboxylic acid Anion->Product + CO2, then H+

Caption: Carboxylation pathway for this compound synthesis.

Side_Reaction_Avoidance cluster_main Desired Reaction Pathway cluster_side Side Reaction cluster_solution Avoidance Strategy Xanthene 9H-Xanthene Anion Xanthenide Anion Xanthene->Anion + Base Product This compound Anion->Product + CO2 Xanthone Xanthone Anion->Xanthone + O2 (Air Exposure) Solution Maintain strict inert atmosphere (N2 or Ar) throughout the reaction. Xanthone->Solution

Caption: Visualization of the primary side reaction and its avoidance strategy.

Troubleshooting_Workflow Start Synthesis Attempt CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Xanthone Present? CheckYield->CheckPurity No Cause_Moisture Cause: Moisture/ Protic Impurities CheckYield->Cause_Moisture Yes Cause_Oxidation Cause: Oxygen Exposure CheckPurity->Cause_Oxidation Yes End Successful Synthesis CheckPurity->End No Solution_Dry Solution: Use Anhydrous Reagents & Dry Glassware Cause_Moisture->Solution_Dry Solution_Dry->Start Retry Solution_Inert Solution: Maintain Strict Inert Atmosphere (N2/Ar) Cause_Oxidation->Solution_Inert Solution_Inert->Start Retry

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Purification of Crude Xanthene-9-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Xanthene-9-carboxylic acid via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Recrystallization Incomplete removal of soluble impurities.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent.[1] - Allow for slow cooling to promote the formation of pure crystals.[2] - Wash the collected crystals with a small amount of cold recrystallization solvent.[2]
Co-precipitation of impurities.- Consider a different recrystallization solvent or a solvent pair. - Perform a second recrystallization.
"Oiling Out" During Cooling The solvent is too nonpolar for the compound at the given temperature.[2]- Add a more polar co-solvent dropwise to the hot solution until the oil dissolves.[2] - Reheat the solution to ensure complete dissolution before allowing it to cool slowly.[2]
The solution is cooling too rapidly.[2]- Insulate the flask to encourage gradual cooling.[2]
The melting point of the compound is low relative to the solvent's boiling point.[3]- Select a solvent with a lower boiling point.
No Crystal Formation Upon Cooling Too much solvent was used.[1][3]- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[4]
The solution is not sufficiently supersaturated.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[4] - Add a seed crystal of pure this compound.[4] - Cool the solution in an ice bath to further decrease solubility.[2]
Low Yield of Recovered Crystals Too much solvent was used, leading to significant loss of product in the mother liquor.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.
The crystals were washed with solvent that was not cold enough.- Ensure the wash solvent is thoroughly chilled in an ice bath before use.[1]
Colored Impurities Remain in Crystals The impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Note: Use sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: this compound is soluble in organic solvents like ethanol, methanol, and acetone.[5][6] Therefore, these are good starting points for selecting a recrystallization solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How do I choose the best solvent for my specific crude product?

A2: The ideal solvent will dissolve the this compound when hot but will not dissolve impurities, or it will dissolve the impurities well at all temperatures while the desired compound crystallizes upon cooling. Small-scale solubility tests with different solvents are recommended to determine the optimal choice.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a solvent pair can be effective. This typically involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is less soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7] A combination of isopropanol (B130326) and ether has been noted for recrystallizing a derivative.[8]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 220-225 °C.[5][9][10] A broad melting range or a melting point lower than this suggests the presence of impurities.

Q5: How can I improve the recovery of my purified product?

A5: To maximize yield, use the minimum amount of boiling solvent required to dissolve the crude material.[1] Additionally, after filtering the crystals, you can cool the filtrate to a lower temperature (e.g., in an ice bath) to see if a second crop of crystals can be obtained. However, be aware that the second crop may be less pure than the first.

Quantitative Data Summary

The following table summarizes the impact of recrystallization on the purity and yield of a xanthene derivative, providing an indication of the potential effectiveness of this purification technique.

Purification StagePurity (GC)Yield
Crude Product94.0% - 95.0%83.5% - 86.2%
After Recrystallization99.2% - 99.4%76.8% - 80.5%
Data adapted from a patent describing the synthesis and purification of xanthene.[11]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetone)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask(s)

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble impurities and the charcoal.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature.[2] Crystal formation should begin during this time. To maximize crystal formation, the flask can then be placed in an ice bath.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely, for instance, in a vacuum oven.[2]

Visual Workflow

G Troubleshooting Workflow for Recrystallization cluster_start Start cluster_process Recrystallization Process cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting cluster_end End start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool filter Filter and wash with cold solvent cool->filter dry Dry crystals filter->dry outcome Pure Crystals? dry->outcome no_crystals No Crystals? outcome->no_crystals No end_product Pure Product outcome->end_product Yes oiling_out Oiling Out? low_yield Low Yield? oiling_out->low_yield No reheat_add_polar Reheat, add polar co-solvent oiling_out->reheat_add_polar Yes no_crystals->oiling_out No boil_off_solvent Boil off excess solvent no_crystals->boil_off_solvent Yes check_solvent_volume Review solvent volume and wash low_yield->check_solvent_volume Yes low_yield->end_product Acceptable reheat_add_polar->cool boil_off_solvent->cool check_solvent_volume->start Re-run

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Optimizing the reaction conditions for the amidation of Xanthene-9-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of xanthene-9-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis of xanthene-9-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of this compound?

A1: The most prevalent methods for amidating this compound involve the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Commonly employed methods include:

  • Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective.[1]

  • Carbodiimides: Reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are a staple in amide bond formation.

  • Acyl Chloride Formation: A two-step process where this compound is first converted to the more reactive xanthene-9-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.[2]

  • Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which then reacts with the amine.[2]

Q2: this compound appears sterically hindered. How does this affect the amidation reaction?

A2: The bulky tricyclic structure of this compound can indeed pose a steric hindrance challenge. This can lead to slower reaction rates and lower yields, especially when coupled with bulky amines. To overcome this, it is crucial to:

  • Select a highly efficient coupling reagent, such as HATU, which is known to perform well in sterically demanding couplings.[1]

  • Optimize reaction conditions, including temperature and reaction time. Gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.[1]

  • Ensure the use of anhydrous solvents and an inert atmosphere to prevent side reactions that can be exacerbated by slow reaction kinetics.

Q3: What are some common side reactions to be aware of during the amidation of this compound?

A3: Besides incomplete conversion, potential side reactions include:

  • Racemization: If the amine substrate is chiral, there is a risk of epimerization, especially with harsher reaction conditions. Using reagents like HATU is known to suppress racemization.[1]

  • Urea (B33335) Formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct.

  • Guanidinylation of the Amine: With HATU, the amine can react directly with the coupling reagent to form a guanidinium (B1211019) byproduct. This is often minimized by pre-activating the carboxylic acid with HATU and a base before adding the amine.[1]

  • Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials, reagents, or the desired product.

Q4: How can I monitor the progress of my amidation reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) should be chosen to achieve good separation between the starting carboxylic acid, the amine, and the amide product. The disappearance of the limiting starting material (usually the carboxylic acid or amine) indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Activation of Carboxylic Acid - Increase the equivalents of the coupling reagent (e.g., HATU, CDI) to 1.1-1.5 equivalents. - Ensure the coupling reagent is fresh and has been stored correctly. - For HATU-mediated reactions, allow for a pre-activation step by stirring the carboxylic acid, HATU, and base together for 5-15 minutes before adding the amine.[1]
Steric Hindrance - Switch to a more powerful coupling reagent like HATU. - Increase the reaction temperature moderately (e.g., to 40-50°C) and extend the reaction time.[1] Monitor by TLC to avoid decomposition.
Presence of Moisture - Use anhydrous solvents (e.g., dry DMF, DCM, or THF). - Ensure all glassware is flame-dried or oven-dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Incorrect Stoichiometry - Carefully check the molar equivalents of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields if the carboxylic acid is the limiting reagent.
Poor Quality of Reagents - Use high-purity starting materials and reagents. - If using a base like DIPEA or triethylamine, ensure it is free of water and other impurities.
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Recommended Solution
Unreacted Starting Material - See "Low or No Product Yield" section. - During work-up, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove unreacted amine and with a dilute base (e.g., saturated NaHCO₃) to remove unreacted this compound.[1]
Formation of Urea Byproduct (with DCC/EDC) - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC is used. DCU has limited solubility in many organic solvents. - For EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
Guanidinylation of Amine (with HATU) - Employ a pre-activation step as described above to minimize the direct reaction between the amine and HATU.[1]
Product Decomposition - Avoid excessive heating. - Minimize reaction time once the starting material is consumed (as monitored by TLC).

Data Presentation

The following tables summarize typical reaction conditions for the amidation of this compound using different methods. Please note that these are starting points, and optimization may be necessary for specific substrates.

Table 1: HATU-Mediated Amidation

ReagentMolar Equivalents
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Solvent (e.g., DMF, DCM)Anhydrous
TemperatureRoom Temperature to 50°C
Reaction Time1 - 24 hours

Table 2: CDI-Mediated Amidation

ReagentMolar Equivalents
This compound1.0
CDI1.1
Amine1.0 - 1.1
Solvent (e.g., THF, DCM)Anhydrous
TemperatureRoom Temperature
Reaction Time6 - 24 hours

Table 3: Acyl Chloride-Based Amidation

StepReagentMolar Equivalents
1. Acyl Chloride Formation This compound1.0
Thionyl Chloride or Oxalyl Chloride1.5 - 2.0
Solvent (e.g., DCM, Toluene) with catalytic DMFAnhydrous
2. Amidation Xanthene-9-carbonyl chloride1.0
Amine1.0 - 1.2
Base (e.g., Triethylamine, Pyridine)2.0 - 3.0
Solvent (e.g., DCM, THF)Anhydrous

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amidation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution, followed by HATU (1.1 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for CDI-Mediated Amidation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion. Stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazolide is complete (can be monitored by TLC or IR).

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture and continue to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the acylimidazolide intermediate is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Start reagents Dissolve this compound start->reagents add_coupling Add Coupling Reagent (e.g., HATU/DIPEA or CDI) reagents->add_coupling pre_activation Pre-activation (for HATU) add_coupling->pre_activation if HATU add_amine Add Amine add_coupling->add_amine if CDI pre_activation->add_amine reaction Stir at RT or Heat add_amine->reaction monitor Monitor by TLC/HPLC reaction->monitor quench Aqueous Work-up monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify end Final Product purify->end

Caption: General experimental workflow for the amidation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Inefficient Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Moisture Present start->cause3 cause4 Incorrect Stoichiometry start->cause4 solution1a Increase Coupling Reagent cause1->solution1a solution1b Pre-activate (HATU) cause1->solution1b solution2a Use Stronger Reagent cause2->solution2a solution2b Increase Temp/Time cause2->solution2b solution3 Use Anhydrous Conditions cause3->solution3 solution4 Verify Reagent Amounts cause4->solution4

Caption: Troubleshooting decision tree for low product yield in amidation reactions.

References

How to remove unreacted starting material from Xanthene-9-carboxylic acid esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials during the synthesis of Xanthene-9-carboxylic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound esterification reaction mixture?

The most common impurities are unreacted starting materials: this compound and the alcohol used for the esterification.[1] Additionally, the acid catalyst (e.g., concentrated sulfuric acid) will also be present and needs to be neutralized and removed.[1]

Q2: Why is it important to remove the unreacted starting materials?

Removal of unreacted starting materials is crucial for obtaining a pure ester product. Impurities can interfere with subsequent reaction steps, affect the accuracy of analytical data (e.g., NMR, mass spectrometry), and impact the biological activity and safety profile of the final compound in drug development.

Q3: What is the general strategy for purifying the crude ester product?

The standard purification strategy involves a liquid-liquid extraction workup followed by either recrystallization or column chromatography. The workup is designed to first remove the acidic components and then the water-soluble components, leaving the crude ester in an organic solvent, which is then removed to yield the crude product for final purification.[2][3]

Troubleshooting Guide

Issue 1: Presence of Unreacted this compound in the Product

Possible Cause: Incomplete reaction or inefficient removal during the workup. Fischer esterification is an equilibrium reaction, so some starting material will always remain.[1][4]

Recommended Solution: Perform an aqueous workup using a mild base to deprotonate and extract the unreacted carboxylic acid into the aqueous phase.

  • Action: Wash the organic layer containing the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3]

  • Verification: Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8).[3] If it is not, repeat the wash.

  • Pro-Tip: Using an excess of the alcohol reactant can help drive the equilibrium towards the ester product, minimizing the amount of unreacted carboxylic acid.[4][5]

Issue 2: Presence of Unreacted Alcohol in the Product

Possible Cause: A significant excess of alcohol is often used to drive the reaction forward, and it may not be fully removed by simple evaporation, especially for less volatile alcohols.[5]

Recommended Solution: Multiple washes with water and brine during the liquid-liquid extraction process.

  • Action 1 (For water-soluble alcohols like ethanol): Wash the organic layer multiple times with deionized water, followed by a final wash with a saturated sodium chloride solution (brine).[2] The brine wash helps to break emulsions and further reduces the solubility of organic components in the aqueous layer.[3]

  • Action 2 (For less water-soluble, higher boiling point alcohols): If aqueous washes are insufficient, purification by flash column chromatography or distillation under reduced pressure (vacuum distillation) are effective methods.[6][7]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

Possible Cause: Emulsions are common when washing an organic solution with a basic aqueous solution, leading to poor layer separation.

Recommended Solution:

  • Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.[2][3] This increases the ionic strength of the aqueous layer, which often helps to break the emulsion. Allowing the mixture to stand for an extended period can also aid separation.[3]

Experimental Protocols & Data

Protocol 1: Standard Aqueous Workup for Purification

This protocol describes the liquid-liquid extraction procedure to remove the acid catalyst and unreacted starting materials.

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the cooled mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or diethyl ether.[2]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake, venting frequently to release any CO₂ gas that may form.[8] Allow the layers to separate and discard the aqueous (lower) layer. Repeat this wash until the aqueous layer is basic (test with pH paper).[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2][3] This helps remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the ester is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[2]

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Data Presentation: Purification Efficiency

The following table provides illustrative data on the purity of a hypothetical this compound methyl ester at different stages of purification.

Purification StagePurity (%) by HPLCKey Impurities Removed
Crude Reaction Mixture65%This compound, Methanol, H₂SO₄
After Aqueous Workup90%This compound, H₂SO₄, most Methanol
After Recrystallization>98%Residual starting materials and minor byproducts

Visual Workflows

Workflow for the Purification of this compound Esters

G A Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) B Liquid-Liquid Extraction (Organic Solvent + Water/Base) A->B Dilute & Transfer C Aqueous Layer (Acid Salt, Excess Alcohol, Catalyst) B->C Separate D Organic Layer (Ester + Residual Impurities) B->D Separate E Drying & Concentration D->E F Crude Ester Product E->F G Final Purification F->G Choose Method H Recrystallization G->H I Column Chromatography G->I J Pure Ester Product (>98% Purity) H->J I->J

Caption: A general workflow diagram illustrating the key stages of purification for this compound esters.

Troubleshooting Decision Tree for Purification

G start Analyze Crude Product (e.g., by TLC or NMR) acid_present Unreacted Carboxylic Acid Present? start->acid_present wash Perform NaHCO3 Wash acid_present->wash Yes alcohol_present Excess Alcohol Present? acid_present->alcohol_present No check_ph Check pH of Aqueous Layer wash->check_ph repeat_wash Repeat Wash check_ph->repeat_wash Not Basic check_ph->alcohol_present Basic repeat_wash->wash water_wash Perform Water/Brine Washes alcohol_present->water_wash Yes (Volatile) chromatography Consider Column Chromatography alcohol_present->chromatography Yes (Non-Volatile) final_purification Proceed to Final Purification Step (Recrystallization/Chromatography) alcohol_present->final_purification No water_wash->final_purification chromatography->final_purification

Caption: A decision tree to guide the troubleshooting process for removing common impurities after esterification.

References

Preventing the degradation of Xanthene-9-carboxylic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Xanthene-9-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and light.[1] For long-term storage, refrigeration at 4°C is recommended.[2] Some suppliers also suggest storage at room temperature, sealed in a dry environment.[3][4]

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can lead to the degradation of this compound are exposure to light (photodegradation) and high temperatures (thermal decomposition).[1] While the xanthene core is relatively stable, prolonged exposure to UV light can induce photochemical reactions.[1] At elevated temperatures, thermal decomposition can occur, potentially leading to decarboxylation.[1][5]

Q3: What are the likely degradation products of this compound?

The primary degradation pathways for this compound are thermal and photodegradation. Thermal decomposition at high temperatures can lead to decarboxylation, forming smaller aromatic compounds.[1] Photodegradation may result in a more complex mixture of products due to reactions involving the xanthene core.[1]

Q4: Is this compound sensitive to moisture?

While the primary concerns are light and heat, it is good practice to protect this compound from moisture by keeping its container tightly sealed.[1][6][7] This is a general best practice for maintaining the integrity of most chemical reagents.

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of your this compound sample.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatographic analysis (e.g., HPLC, LC-MS) Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, and dark environment. 2. Review Sample Preparation: Ensure that solvents used for dissolution are pure and that the sample solution was not stored for an extended period before analysis. 3. Perform a Forced Degradation Study: To identify potential degradation products, subject a small amount of the material to stress conditions (see Experimental Protocols section). This can help confirm if the unexpected peaks correspond to degradation products.
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) This can be an indicator of degradation, possibly due to light exposure or thermal stress.1. Assess Purity: Use an analytical technique like HPLC to check the purity of the sample against a known standard if available. 2. Review Storage History: Check if the sample has been exposed to light or high temperatures for prolonged periods. 3. Consider Purification: If the purity is compromised, recrystallization may be an option to purify the material.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymers.1. Confirm Solvent: Ensure the correct solvent and concentration are being used as per literature or supplier datasheets (e.g., soluble in DMSO and Methanol).[2] 2. Analyze Purity: Check the purity of the sample to determine if degradation has occurred.

Summary of Storage Conditions

Parameter Recommendation Reference
Temperature Room Temperature or 4°C for long-term storage.[2]
Light Store in a dark place, protected from light.[1]
Atmosphere Keep in a tightly sealed container in a dry environment. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][4][6][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105 °C for 24 hours.[1] Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photodegradation: Prepare a 1 mg/mL solution of this compound in acetonitrile.[1] Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.[1] Analyze the sample by HPLC.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.[1] Keep the solution at room temperature for 24 hours, protected from light.[1] Analyze a diluted aliquot by HPLC.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_troubleshooting Troubleshooting cluster_analysis Analysis storage Store this compound (Cool, Dry, Dark) issue Observe Issue (e.g., Unexpected Peaks, Color Change) assess_purity Assess Purity (HPLC) issue->assess_purity forced_degradation Forced Degradation Study assess_purity->forced_degradation If degradation is suspected hplc HPLC Analysis assess_purity->hplc forced_degradation->hplc data Compare Data to Standard hplc->data

Caption: Troubleshooting workflow for suspected degradation.

logical_relationship cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_product Result temp High Temperature thermal Thermal Decomposition (e.g., Decarboxylation) temp->thermal light UV Light Exposure photo Photodegradation light->photo moisture Moisture degraded_product Degraded Product (Reduced Purity) thermal->degraded_product photo->degraded_product

Caption: Factors leading to degradation.

While not directly related to its degradation, derivatives of this compound have been studied for their effects on cellular signaling pathways.

signaling_pathway cluster_AMPK AMPK Signaling Pathway cluster_mGlu1 mGlu1 Receptor Modulation xanthene_ampk Xanthene Derivatives lkb1 LKB1 xanthene_ampk->lkb1 activates ampk AMPK lkb1->ampk activates metabolism Regulation of Metabolism ampk->metabolism xanthene_mglu1 Xanthene Derivatives (PAMs) mglu1 mGlu1 Receptor xanthene_mglu1->mglu1 enhances activity neuronal_activity Modulation of Neuronal Activity mglu1->neuronal_activity

Caption: Investigated signaling pathways for xanthene derivatives.[8]

References

Challenges in the purification of Xanthene-9-carboxylic acid derivatives by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of xanthene-9-carboxylic acid and its derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound derivatives by column chromatography?

The primary challenge is often poor separation quality, manifesting as peak tailing or streaking of the compound on the column. This is primarily due to the acidic nature of the carboxylic acid group, which can interact strongly with the polar stationary phase, typically silica (B1680970) gel. Other challenges include co-elution with impurities of similar polarity and low recovery of the desired compound.

Q2: Why does my this compound derivative streak on a silica gel TLC plate and column?

Streaking is a common issue for carboxylic acids on silica gel. It occurs because the acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel through hydrogen bonding. This strong interaction can lead to a slow and uneven elution of the compound, resulting in a streak rather than a compact band. The compound can exist in both a protonated and deprotonated state on the silica, which have different polarities and interactions with the stationary phase, further contributing to the streaking effect.

Q3: How can I prevent my acidic compound from streaking during column chromatography?

A common and effective method to prevent streaking of carboxylic acids is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluting solvent system.[1] This acidic modifier helps to keep the this compound derivative in its less polar, protonated form, which reduces its strong interaction with the silica gel. This results in a more uniform elution and significantly improved peak shape.

Q4: What are the recommended stationary and mobile phases for the purification of this compound derivatives?

For normal-phase chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). To address the streaking issue, the addition of a small amount of acetic or formic acid to the mobile phase is highly recommended.

For compounds that are particularly polar or difficult to purify on silica gel, reversed-phase chromatography can be a good alternative.[2] In this case, a C18-functionalized silica gel is used as the stationary phase, with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic or trifluoroacetic acid.[3][4]

Q5: My compound is not moving from the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

If your compound is very polar and remains at the baseline, you may need to switch to a more polar solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane (B109758)/methanol system. If the compound still does not move, reversed-phase chromatography might be a more suitable purification method.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Strong interaction between the carboxylic acid and silica gel.Add 0.1-1% acetic acid or formic acid to your eluent to suppress the ionization of the carboxylic acid.[1]
Column overload.Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of Impurities Impurities have similar polarity to the desired product.Optimize the solvent system by trying different solvent combinations or a shallower gradient. Consider using a different stationary phase, such as alumina (B75360) or a C18 reversed-phase column.[5]
Low Recovery of Product The compound is irreversibly adsorbed onto the silica gel.The addition of an acidic modifier to the eluent can help improve recovery. Ensure the compound is stable on silica gel by performing a preliminary test on a small scale.
The compound is highly soluble in the mobile phase and elutes quickly.Start with a less polar solvent system to ensure the compound initially binds to the column.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.
Compound Crashes Out on the Column Poor solubility of the compound in the chosen eluent.Choose a solvent system in which your compound is more soluble. You can also try a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.

Data Presentation

Table 1: Effect of Acidic Modifier on the Purification of a this compound Derivative

Eluent SystemPurity of Isolated Product (%)Observed Peak Shape
Hexane:Ethyl Acetate (7:3)85Significant Tailing
Hexane:Ethyl Acetate with 0.5% Acetic Acid (7:3)>98Sharp, Symmetrical Peak

Table 2: Comparison of Normal-Phase and Reversed-Phase Chromatography for the Purification of a Polar this compound Derivative

Chromatographic MethodStationary PhaseTypical Mobile PhasePurity (%)Yield (%)
Normal-PhaseSilica GelDichloromethane:Methanol with 0.5% Acetic Acid~95~80
Reversed-PhaseC18 SilicaWater:Acetonitrile with 0.1% Formic Acid>99~90

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with an Acidic Modifier

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel chromatography with an acidic modifier.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., hexane:ethyl acetate, dichloromethane:methanol) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.

    • To the optimal solvent system, add 0.5% acetic acid and re-run the TLC to confirm improved spot shape.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (containing the acidic modifier) to the column.

    • Begin elution, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is suitable for more polar this compound derivatives.

  • Method Development:

    • Use a C18 reversed-phase TLC plate to develop a suitable solvent system, typically a mixture of water and acetonitrile or methanol with 0.1% formic or trifluoroacetic acid.

  • Column Preparation:

    • Use a pre-packed C18 reversed-phase column or pack a column with C18-functionalized silica gel.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the sample in a small amount of the mobile phase or a compatible solvent and inject it onto the column.

  • Elution and Fraction Collection:

    • Elute the compound with the chosen mobile phase, collecting fractions. A gradient of increasing organic solvent is often used.

    • Monitor fractions by reversed-phase TLC or HPLC.

  • Isolation:

    • Combine the pure fractions and remove the organic solvent by rotary evaporation. The product may then need to be extracted from the aqueous residue or lyophilized.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis & Solvent System Optimization packing Column Packing (Silica Gel) tlc->packing loading Sample Loading (Dry or Wet) packing->loading elution Elution with Acidic Modifier loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for Normal-Phase Column Chromatography Purification.

troubleshooting_logic start Problem: Peak Tailing/Streaking cause1 Strong Analyte-Silica Interaction? start->cause1 solution1 Add 0.1-1% Acetic/Formic Acid to Eluent cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Resolution: Symmetrical Peak solution1->end solution2 Reduce Sample Load cause2->solution2 Yes cause3 Inappropriate Solvent Polarity? cause2->cause3 No solution2->end solution3 Optimize Solvent System cause3->solution3 solution3->end

Caption: Troubleshooting Logic for Peak Tailing.

References

How to address emulsion formation during the workup of Xanthene-9-carboxylic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of Xanthene-9-carboxylic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my this compound reaction?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, that do not separate into distinct layers.[1] In the context of a this compound workup, emulsions often form due to the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[2][3] The sodium salt of this compound, which can form during basic workup conditions, can act as such a surfactant. Finely divided solid impurities can also stabilize emulsions.[4]

Q2: I'm observing a thick, milky layer between my organic and aqueous phases. What is the first step I should take?

A2: The first and simplest step is to be patient. Allow the separatory funnel to sit undisturbed for 10-20 minutes, as some emulsions will break on their own over time.[4][5] Gentle swirling of the funnel, rather than vigorous shaking, during the extraction can also help to prevent stable emulsions from forming in the first place.[2]

Q3: I've waited and the emulsion is still present. What is the next common technique to try?

A3: The addition of a saturated aqueous solution of sodium chloride (brine) is a very effective method for breaking emulsions.[1][5] The increased ionic strength of the aqueous layer helps to "salt out" the organic components and disrupt the stability of the emulsion, forcing the layers to separate.[1]

Q4: Can adjusting the pH of the aqueous layer help break the emulsion?

A4: Yes, adjusting the pH can be a very effective strategy, particularly with carboxylic acids. Since this compound is acidic, its solubility and the solubility of its corresponding salt are highly dependent on pH. If your workup is under basic or neutral conditions, the carboxylate salt may be contributing to the emulsion. Carefully adding a dilute acid (like 1M HCl) to lower the pH will protonate the carboxylate, making it less surfactant-like and more soluble in the organic phase, which can break the emulsion. Conversely, if the workup is acidic, careful addition of a base might help.

Q5: Are there any other chemical additives I can use to break a stubborn emulsion?

A5: Adding a small amount of a different organic solvent, such as ethanol (B145695) or methanol, can sometimes help.[6] These solvents can alter the overall polarity of the organic phase and help to solubilize the emulsifying agents. However, be aware that this will also increase the solubility of your desired product in the aqueous layer, so this should be used sparingly.

Q6: My emulsion is very persistent. Are there any physical methods I can try?

A6: Filtration through a pad of Celite® (diatomaceous earth) is an excellent technique for breaking stubborn emulsions, especially those caused by suspended solids.[4] Celite provides a large surface area that can help to coalesce the dispersed droplets. You can also try centrifugation, if available, which uses mechanical force to separate the layers.[1] Gentle heating may also reduce the viscosity of the emulsion and promote separation, but this should be done with caution to avoid decomposition of your product.[1]

Troubleshooting Guide

Emulsion formation is a common issue in the liquid-liquid extraction of this compound. This guide provides a systematic approach to resolving these issues.

Initial Observation: Stable Emulsion After Shaking
Potential Cause Suggested Solution Success Indicator Next Step if Unsuccessful
Vigorous shakingLet the mixture stand undisturbed for 10-20 minutes.Gradual separation of layers.Add brine.
Surfactant-like impurities or the carboxylate saltAdd a saturated solution of NaCl (brine). Gently rock the separatory funnel.A clearer interface between the layers begins to form.Adjust the pH.
pH is favorable for the carboxylate to act as a surfactantCarefully add dilute acid (e.g., 1M HCl) dropwise to acidify the aqueous layer to a pH of 1-2.The emulsion breaks, and the organic layer becomes clearer.Filter through Celite®.
Finely divided solid particlesFilter the entire mixture through a pad of Celite® using a Büchner funnel.A clear biphasic filtrate is obtained.Try adding a different solvent.
Unfavorable solvent propertiesAdd a small amount of a different, more polar organic solvent like ethanol or methanol.The emulsion dissipates, and two distinct layers form.Centrifugation.
Very stable, fine dropletsIf available, centrifuge the mixture.Clear separation of layers.Dilute the organic phase significantly.
High concentration of organic materialDilute the organic layer with more of the same solvent (e.g., 2-3 times the original volume).The emulsion becomes less dense and may start to separate.Combine with other methods like adding brine or filtering.

Experimental Protocols

Protocol 1: Standard Workup for this compound Synthesis

This protocol is adapted from a typical synthesis of this compound.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Initial Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Aqueous Wash: Add an equal volume of deionized water.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation. Instead, gently rock the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the organic layer. Gently mix as described in step 4.

  • Final Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Troubleshooting Emulsions with Celite® Filtration

If a persistent emulsion forms during the workup:

  • Prepare a Celite® Pad: Place a piece of filter paper in a Büchner funnel that fits your filter flask. Add a 1-2 cm layer of Celite® and gently press it down with a flat object like a stopper.

  • Wet the Pad: Wet the Celite® pad with the organic solvent used in your extraction.

  • Apply Vacuum: Apply a gentle vacuum to the filter flask to pull the solvent through, which will compact the Celite® pad.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad with the vacuum applied.

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse through the Celite® pad to ensure all of your product is collected.

  • Separate Layers: The filtrate in the filter flask should now consist of two clear layers. Transfer this to a clean separatory funnel and proceed with the separation of the aqueous and organic layers.

Visual Troubleshooting Guide

Below is a workflow diagram to help visualize the decision-making process when encountering an emulsion during the workup of this compound reactions.

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Let Stand for 10-20 min start->wait resolved Emulsion Resolved wait->resolved Separation Occurs not_resolved Emulsion Persists wait->not_resolved No Separation add_brine Add Saturated NaCl (Brine) add_brine->resolved Separation Occurs not_resolved2 Emulsion Persists add_brine->not_resolved2 No Separation adjust_ph Adjust pH with Dilute Acid/Base adjust_ph->resolved Separation Occurs not_resolved3 Emulsion Persists adjust_ph->not_resolved3 No Separation celite Filter Through Celite® celite->resolved Separation Occurs not_resolved4 Emulsion Persists celite->not_resolved4 No Separation other_methods Consider Other Methods: - Add different solvent - Centrifuge - Gentle heating other_methods->resolved not_resolved->add_brine not_resolved2->adjust_ph not_resolved3->celite not_resolved4->other_methods

Caption: Troubleshooting workflow for emulsion formation.

References

Technical Support Center: Strategies to Increase the Solubility of Xanthene-9-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Xanthene-9-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation, leading to inaccurate and unreliable assay results. It is a weak acid, and its solubility is highly dependent on the pH of the solution.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are recommended for preparing high-concentration stock solutions of this compound.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in one of these organic solvents first, which can then be diluted into the aqueous assay buffer.

Q3: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.5%, and ideally below 0.1%. However, the tolerance to DMSO can be cell-line specific. It is always recommended to run a vehicle control (assay buffer with the same final concentration of the organic solvent) to assess its effect on your specific experimental system.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:

  • Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[2]

  • Reduce the final concentration: Your desired final concentration might be above the solubility limit of the compound in the final assay buffer.

  • Employ solubility enhancement techniques: As detailed in the troubleshooting guides below, you can use pH adjustment, co-solvents, or cyclodextrins to increase the aqueous solubility of this compound.

Troubleshooting Guides

This section provides detailed strategies and experimental protocols to overcome the solubility challenges of this compound.

Strategy 1: pH Adjustment

Since this compound is a carboxylic acid with a predicted pKa of approximately 4.30, its solubility in aqueous solutions is pH-dependent. By increasing the pH of the buffer to a value above the pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.

Troubleshooting Steps:

  • Determine the pH compatibility of your assay: Ensure that the required pH for solubility is within the acceptable range for your biological assay (e.g., cell viability, enzyme activity).

  • Prepare buffers at different pH values: Prepare a range of buffers with pH values from 6.0 to 8.0 (e.g., phosphate-buffered saline - PBS).

  • Test solubility: Add a small amount of your concentrated this compound stock solution to each buffer to achieve your desired final concentration.

  • Observe for precipitation: Visually inspect the solutions for any signs of cloudiness or precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Select the optimal pH: Choose the lowest pH that maintains the compound in solution and is compatible with your assay.

Experimental Protocol: pH-Dependent Solubility Assay

  • Prepare a series of buffers (e.g., 50 mM phosphate (B84403) buffer) with pH values ranging from 5.0 to 8.0 in 0.5 unit increments.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the stock solution to 98 µL of each buffer in a clear 96-well plate to achieve a final concentration of 200 µM. Include a buffer-only control.

  • Shake the plate for 1 hour at room temperature.

  • Measure the absorbance at a wavelength where the compound absorbs (e.g., determined by a UV-Vis scan) or visually inspect for precipitation. Higher absorbance indicates higher solubility.

Data Presentation: Estimated Solubility of this compound at Different pH Values

pHPredicted Dominant SpeciesEstimated Aqueous Solubility
< 4.3Carboxylic Acid (less soluble)Low
4.350% Carboxylic Acid / 50% CarboxylateModerate
> 4.3Carboxylate (more soluble)High

Note: This table provides a qualitative estimation. Actual quantitative solubility should be determined experimentally.

Visualization: pH-Dependent Ionization of this compound

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Xanthene-COOH (Protonated, Less Soluble) Equilibrium Low_pH->Equilibrium + H₂O High_pH Xanthene-COO⁻ (Deprotonated, More Soluble) Equilibrium->High_pH + H₃O⁺

Caption: Ionization equilibrium of this compound.

Strategy 2: Use of Co-solvents

Adding a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

Troubleshooting Steps:

  • Select a biocompatible co-solvent: Common co-solvents for biological assays include ethanol, polyethylene (B3416737) glycol 300/400 (PEG-300/400), and propylene (B89431) glycol.

  • Determine the tolerable concentration of the co-solvent: Test the effect of different concentrations of the co-solvent on your assay system in the absence of the compound to identify the maximum concentration that does not cause adverse effects.

  • Prepare co-solvent/buffer mixtures: Prepare your aqueous buffer containing the predetermined tolerable concentration of the co-solvent.

  • Test for solubility: Add your this compound stock solution to the co-solvent/buffer mixture and observe for precipitation.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a series of aqueous assay buffers containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v PEG-400).

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the stock solution to 98 µL of each co-solvent/buffer mixture.

  • Vortex and observe for precipitation.

Data Presentation: Common Co-solvents and Typical Concentration Ranges

Co-solventTypical Final Concentration in AssayNotes
Ethanol1-5%Can be toxic to some cells at higher concentrations.
PEG-300/4001-10%Generally well-tolerated by many cell lines.
Propylene Glycol1-10%Another commonly used, low-toxicity co-solvent.

Visualization: Workflow for Co-solvent Strategy

Start Insoluble Compound in Aqueous Buffer Step1 Select Biocompatible Co-solvent Start->Step1 Step2 Determine Max Tolerable Co-solvent Concentration Step1->Step2 Step3 Prepare Co-solvent/ Buffer Mixture Step2->Step3 Step4 Dissolve Compound Step3->Step4 End Soluble Compound in Assay Medium Step4->End

Caption: Workflow for using co-solvents to increase solubility.

Strategy 3: Cyclodextrin (B1172386) Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.

Troubleshooting Steps:

  • Choose a suitable cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. HP-β-CD and SBE-β-CD have higher aqueous solubility and lower toxicity than the parent β-CD.

  • Determine the optimal cyclodextrin concentration: The concentration of cyclodextrin required will depend on the desired concentration of this compound. A molar ratio of cyclodextrin to compound of 1:1 or higher is a good starting point.

  • Prepare the inclusion complex: This can be done by co-evaporation, freeze-drying, or simply by mixing in an aqueous solution.

Experimental Protocol: Cyclodextrin Complexation by Co-evaporation

  • Dissolve this compound in a suitable organic solvent (e.g., methanol).

  • Dissolve a molar excess (e.g., 2-fold) of HP-β-CD in water.

  • Mix the two solutions and stir for several hours.

  • Remove the solvents by rotary evaporation to obtain a solid powder of the inclusion complex.

  • The resulting powder can then be dissolved in the aqueous assay buffer.

Data Presentation: Commonly Used Cyclodextrins

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and good safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Visualization: Cyclodextrin Encapsulation

cluster_before Before Complexation cluster_after After Complexation XCA This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) XCA->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex Encapsulation

Caption: Encapsulation of this compound by a cyclodextrin.

References

Validation & Comparative

Xanthene-9-carboxylic acid vs. Fluorescein: A Comparative Guide for Probe Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and success of an experiment. Both Xanthene-9-carboxylic acid and Fluorescein (B123965) are built upon the xanthene core structure, but they represent two vastly different tiers of fluorescent molecules. This guide provides an objective comparison of their performance, supported by photophysical data and experimental context, to aid in the selection of the right tool for your research needs.

At its core, the comparison is between a foundational chemical scaffold and a highly optimized, workhorse fluorescent dye. This compound is a key synthetic intermediate used in the production of various xanthene derivatives, including dyes and pharmaceutical compounds.[1][2] Fluorescein, in contrast, is one of the most well-known and widely used fluorescent probes, celebrated for its brilliant green emission.[3][4][5]

Quantitative Performance: Photophysical Properties

The utility of a fluorescent molecule is defined by its photophysical parameters. The following table summarizes the key performance indicators for this compound and Fluorescein. Data for this compound is limited as it is not typically used as a fluorescent probe itself; its properties are more relevant as a non-fluorescent baseline.[6]

Photophysical PropertyThis compoundFluorescein (in 0.1 M NaOH)
Max. Excitation Wavelength (λex) ~280, ~350 nm[6]~490 nm[6][7]
Max. Emission Wavelength (λem) Not Reported[6]~515 nm[7]
Molar Extinction Coefficient (ε) Not Reported[6]70,000 - 80,000 M⁻¹cm⁻¹[8][9]
Fluorescence Quantum Yield (Φf) Not Reported (presumed very low)[6]0.93 - 0.95[6][7][10]
pKa Not Applicable~6.4[4][11]
Primary Application Synthetic Precursor[1][2]Fluorescent Probe/Tracer[11]

Key Takeaways from the Data:

  • Fluorescein is a vastly superior fluorophore. With a high molar extinction coefficient and a near-perfect quantum yield, it is exceptionally bright.[6][7]

  • This compound is not a practical fluorescent probe. Its absorption in the UV range and lack of reported emission data indicate it does not possess the characteristics required for fluorescence-based applications.[6] Its value lies in its chemical structure as a building block for creating functional dyes like fluorescein.[1]

Core Performance Differences

Fluorescence and Brightness

The defining difference is fluorescence itself. Fluorescein is designed to be fluorescent. Its extended conjugated π-electron system, resulting from the resorcinol (B1680541) additions to the xanthene core, allows it to absorb blue light efficiently and emit bright green light.[4][5] The brightness of a probe is a product of its extinction coefficient and quantum yield, both of which are exceptionally high for fluorescein.[6][9] this compound lacks this extended conjugation and therefore does not exhibit significant visible fluorescence.

pH Sensitivity

A critical performance characteristic of Fluorescein is its strong dependence on pH. Its fluorescence intensity is dramatically reduced in acidic environments, with a pKa of approximately 6.4.[4][9][11] Below this pH, the molecule transitions from its highly fluorescent dianionic form to less fluorescent monoanionic and non-fluorescent neutral forms.[7][12] This can be a significant drawback for applications in acidic organelles but is also a feature that has been exploited to create pH-sensitive probes.[4][7]

pH_Dependence pH-dependent ionic forms of Fluorescein. cluster_pH Effect of pH on Fluorescein Structure and Fluorescence Dianion Dianion (High Fluorescence) Monoanion Monoanion (Reduced Fluorescence) Dianion->Monoanion H⁺ pKa ~6.4 Monoanion->Dianion OH⁻ Neutral Neutral Lactone (Non-Fluorescent) Monoanion->Neutral H⁺ pKa ~4.3 Neutral->Monoanion OH⁻

Caption: pH-dependent ionic forms of Fluorescein.

Photostability

A known limitation of fluorescein is its susceptibility to photobleaching—the irreversible photodegradation of the fluorophore upon exposure to light.[7][10] In experiments requiring prolonged or high-intensity illumination, this can lead to significant signal loss. While data for this compound is unavailable, more photostable dyes, such as rhodamines (another class of xanthene dyes), are often preferred for demanding imaging applications.[13][14]

Experimental Protocols

To quantitatively compare fluorescent probes, standardized photophysical measurements are essential. Below are outlines of key experimental protocols.

Measurement of Molar Extinction Coefficient

This experiment determines a molecule's ability to absorb light at a specific wavelength.

  • Objective: To calculate ε using the Beer-Lambert law (A = εcl).

  • Methodology:

    • Preparation: Prepare a series of dilutions of the probe in a suitable solvent (e.g., 0.1 M NaOH for Fluorescein) with known concentrations.

    • Instrumentation: Use a UV-Vis spectrophotometer.

    • Procedure:

      • Blank the spectrophotometer with the pure solvent.

      • Measure the absorbance (A) of each solution at the wavelength of maximum absorbance (λmax).

      • Plot absorbance versus concentration (c).

      • The slope of the resulting line will be ε (assuming a path length, l, of 1 cm).[6]

Determination of Fluorescence Quantum Yield (Φf)

This protocol measures the efficiency of the fluorescence process.

  • Objective: To determine the ratio of photons emitted to photons absorbed.

  • Methodology (Relative Method):

    • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95, is often used as a standard itself).[6]

    • Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength must be kept low (< 0.1) to avoid inner filter effects.

    • Measurement: Using a spectrofluorometer, measure the absorption and fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings.

    • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

exp_workflow Experimental workflow for comparing fluorescent probes. cluster_workflow Workflow for Fluorescent Probe Characterization arrow arrow start Start prep Prepare Sample & Standard Solutions start->prep abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs fluor Measure Fluorescence (Spectrofluorometer) prep->fluor calc_eps Calculate Extinction Coefficient (ε) abs->calc_eps calc_qy Calculate Quantum Yield (Φf) fluor->calc_qy analyze Analyze Data & Compare Performance calc_eps->analyze calc_qy->analyze end Conclusion analyze->end

Caption: Experimental workflow for comparing fluorescent probes.

Conclusion: Making the Right Choice

The choice between this compound and Fluorescein is straightforward and application-dependent:

  • This compound is not a fluorescent probe. It is a chemical building block. Researchers in synthetic chemistry would choose this compound as a starting material to synthesize more complex, functionalized xanthene dyes. Its utility is in chemical synthesis, not in fluorescence-based detection or imaging.[1][2]

  • Fluorescein is the quintessential choice for a bright, green fluorescent probe for a wide array of applications, including microscopy, dye tracing, and immunoassays.[11] However, researchers must consider its limitations: its fluorescence is quenched at acidic pH, and it is prone to photobleaching. For experiments requiring high photostability or operation in acidic environments, alternative probes like rhodamines or the Alexa Fluor series may be more suitable.[13]

References

A Comparative Analysis of the Biological Activities of Xanthene-9-Carboxylic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a detailed comparison of the biological activities of Xanthene-9-carboxylic acid and its amide derivatives, supported by available experimental data. The derivatization of the carboxylic acid group into various amides has been shown to significantly modulate and, in many cases, enhance the therapeutic potential of the xanthene core. This document summarizes key findings in anticancer, antimicrobial, and neuromodulatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in future drug discovery and development efforts.

Comparative Biological Activity: A Tabular Overview

The conversion of the carboxylic acid moiety at the 9-position of the xanthene ring to an amide functionality has been a successful strategy to augment its biological profile. The following tables summarize the available quantitative data for this compound derivatives, focusing on their anticancer and neuromodulatory activities. It is important to note that direct comparative data between the parent carboxylic acid and its amide derivatives under identical experimental conditions is limited in the current literature. The data presented here is collated from various studies and should be interpreted with consideration for potential inter-assay variability.

Table 1: In Vitro Anticancer Activity of Xanthene-9-Carboxamide Derivatives

CompoundCancer Cell LineAssayIC50 (µM)
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamideDU-145 (Prostate)Cell Growth Inhibition36[1][2]
MCF-7 (Breast)Cell Growth Inhibition50[1][2]
HeLa (Cervical)Cell Growth Inhibition42[1][2]
N(3),N(11)-bis(2-hydroxyethyl)-14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene-3,11-dicarboxamideNB4 (Leukemia)Cytotoxicity0.82
N(3),N(11)-bis(2-hydroxyethyl)-14-(4-methylphenyl)-14H-dibenzo[a,j]xanthene-3,11-dicarboxamideNB4 (Leukemia)Cytotoxicity0.96

Table 2: Modulation of mGlu1 Receptor by Xanthene-9-Carboxamide Derivatives

CompoundAssayEC50 of Potentiation (nM)
Ro 67-4853 (butyl (9H-xanthene-9-carbonyl)carbamate)Glutamate-induced Calcium Mobilization10.0 ± 2.4[3]
Ro 01-6128Glutamate-induced Calcium Mobilization223.8 ± 32.6[3]
Ro 67-7476Glutamate-induced Calcium Mobilization185.8 ± 45.6[3]

Key Biological Activities and Structure-Activity Relationship Insights

The introduction of amide functionalities to the this compound core has yielded derivatives with a broad spectrum of biological activities.

Anticancer Activity: Xanthene-9-carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the nature of the substituents on the amide nitrogen and the xanthene ring system plays a crucial role in determining the anticancer potency. For instance, certain N,N-diethyl carboxamide derivatives have shown notable inhibitory effects on prostate, breast, and cervical cancer cell growth.[1][2]

Antimicrobial Activity: The introduction of carboxamide and sulfonamide functionalities to the xanthene structure has been reported to produce compounds with significant antibacterial and antifungal properties.[4] While direct comparative data with the parent carboxylic acid is scarce, studies on various xanthene carboxamide derivatives have highlighted their potential as effective antimicrobial agents.

Neuromodulatory Activity: A significant area of interest is the activity of xanthene-9-carboxamides as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[3][5][6] These compounds do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulation of the mGlu1 receptor, a key player in synaptic plasticity and neuronal excitability, suggests therapeutic potential for neurological disorders. The carbamate (B1207046) derivatives, a subclass of amides, have shown high potency in this regard.[3][5]

Metabolic Regulation: Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK is a validated therapeutic strategy for metabolic diseases like type 2 diabetes. This activity highlights another promising avenue for the therapeutic application of xanthene-9-carboxamide derivatives.

Signaling Pathways

LKB1-AMPK Signaling Pathway:

LKB1_AMPK_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Energy_Stress Energy Stress (e.g., increased AMP/ATP ratio) LKB1 LKB1 Energy_Stress->LKB1 Xanthene_Derivatives Xanthene-9-Carboxamide Derivatives AMPK AMPK Xanthene_Derivatives->AMPK Activation LKB1->AMPK Phosphorylation (Activation) Metabolism Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism Growth_Control Cell Growth Control (e.g., Inhibition of mTORC1) AMPK->Growth_Control Cell_Polarity Cell Polarity AMPK->Cell_Polarity

Caption: The LKB1-AMPK signaling pathway activated by xanthene-9-carboxamide derivatives.

Metabotropic Glutamate Receptor 1 (mGlu1) Signaling Pathway:

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Xanthene_PAM Xanthene-9-Carboxamide (PAM) Xanthene_PAM->mGlu1 Enhances Binding Gq_11 Gq/11 mGlu1->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Positive allosteric modulation of the mGlu1 receptor signaling pathway by xanthene-9-carboxamides.

Experimental Protocols

1. In Vitro Anticancer Activity: MTT Assay

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines by measuring cell metabolic activity.

  • Materials:

    • 96-well microplates

    • Cancer cell lines (e.g., DU-145, MCF-7, HeLa)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound and its amide derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound and its amide derivatives (dissolved in a suitable solvent)

    • Standard antimicrobial agents (positive controls)

    • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

    • Resazurin or other viability indicators (optional)

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance or using a viability indicator.

Conclusion

The derivatization of this compound to its amide analogues represents a highly effective strategy for enhancing its biological activity across multiple therapeutic areas. The available data strongly indicate that xanthene-9-carboxamides are a promising class of compounds with potent anticancer, antimicrobial, and neuromodulatory properties. While a direct and comprehensive quantitative comparison with the parent carboxylic acid is not extensively documented, the existing evidence highlights the significant potential of these derivatives. Further research involving head-to-head comparative studies is warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel, highly potent, and selective therapeutic agents based on the versatile xanthene scaffold. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds.

References

Validation of Xanthene-9-carboxylic acid as a selective mGluR1 positive allosteric modulator.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Xanthene-9-carboxylic acid derivatives with other selective mGluR1 positive allosteric modulators (PAMs), supported by experimental data and detailed protocols, confirms its role as a valuable tool in neuroscience research and drug development.

This guide provides an in-depth analysis of this compound and its derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The performance of these compounds is objectively compared with other notable mGluR1 PAMs, supported by quantitative data from key in vitro validation assays. Detailed experimental protocols for these assays are also provided to facilitate the replication and extension of these findings by researchers.

Comparative Analysis of mGluR1 Positive Allosteric Modulators

The efficacy and selectivity of this compound derivatives are best understood in the context of other well-characterized mGluR1 PAMs. The following table summarizes the in vitro potency of several key compounds from different chemical series.

Compound ClassRepresentative CompoundPotency (EC₅₀) on rat mGluR1aSelectivity Notes
This compound Derivatives Ro 67-4853 (Butyl (9H-xanthene-9-carbonyl)carbamate)~70 nM (pEC₅₀ = 7.16)[1][2]Active at both mGluR1 and mGluR5, indicating lower selectivity.[3]
Fluorinated oxazol-2-yl-amides (e.g., SYN119)Data suggests high potency and improved pharmacokinetics.[4][5]Selective for mGluR1.[6][7]
Phenyl-pyrrolidine Derivatives Ro 67-7476 60.1 nM[3]Highly selective for mGluR1. Inactive at human mGluR1 in some assays.[3]
Benzamide Derivatives VU-71 (CDPPB analog)Selective for mGluR1 over mGluR5.Binds to a site distinct from Ro compounds.
Other Heterocyclic Compounds VU0483605 356 nM[8]Excellent selectivity; inactive at mGlu4 (>10 µM).[3][8]
RO0711401 276.5 nM[8]Selective for mGluR1.[8]

Key Experimental Validation Protocols

The validation of this compound and other mGluR1 PAMs relies on robust in vitro assays to quantify their potency and mechanism of action. Below are detailed protocols for two fundamental experimental procedures.

Intracellular Calcium Mobilization Assay

This high-throughput assay is a primary method for determining the potency of mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release in recombinant cell lines.

Objective: To determine the EC₅₀ of mGluR1 PAMs.

Materials:

  • HEK293 or CHO cells stably expressing the human or rat mGluR1 receptor.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds (this compound derivatives and other PAMs).

  • L-glutamate.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the mGluR1-expressing cells into the microplates and culture until they reach near-confluency.[9]

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid) at 37°C for 45-60 minutes in the dark.[9][10]

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.[9]

  • Compound Pre-incubation: Add varying concentrations of the test PAMs to the wells and incubate for a short period.[10]

  • Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence reader and establish a baseline reading. Add a sub-maximal (EC₂₀) concentration of L-glutamate to all wells and immediately begin kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~525 nm).[9][10]

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Normalize the data to the baseline and plot concentration-response curves to determine the EC₅₀ values of the PAMs.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed assessment of how mGluR1 PAMs modulate synaptic transmission by measuring changes in postsynaptic currents.

Objective: To measure the potentiation of mGluR1-mediated excitatory postsynaptic currents (EPSCs) by PAMs.

Materials:

  • Acute brain slices (e.g., from rat hippocampus or cerebellum).

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.[11]

  • Internal pipette solution containing a potassium-based salt (e.g., K-gluconate).[12][13]

  • Patch pipettes (3-7 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with infrared differential interference contrast (IR-DIC) optics.

  • Stimulating electrode.

  • Test compounds.

Procedure:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber.[11]

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.[12]

  • Whole-Cell Recording: Under visual guidance, approach a neuron with a patch pipette filled with internal solution. Form a high-resistance seal (>1 GΩ) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[12][13][14][15]

  • Baseline Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV). Place a stimulating electrode nearby to evoke synaptic responses and record baseline mGluR1-mediated EPSCs.[11]

  • PAM Application: Bath-apply the mGluR1 PAM at the desired concentration.[6]

  • Post-PAM Recording: After a stable effect is reached, record the EPSCs again using the same stimulation protocol.

  • Data Analysis: Compare the amplitude and/or area of the EPSCs before and after the application of the PAM to quantify the degree of potentiation.[3]

Visualizing the Mechanisms of Action and Experimental Processes

To further clarify the biological context and experimental designs, the following diagrams illustrate the mGluR1 signaling pathway and the workflows for the validation assays.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site PAM Xanthene-9-COOH Derivative (PAM) PAM->mGluR1 Binds to allosteric site Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Co-activates Downstream Downstream Signaling PKC->Downstream

mGluR1 Signaling Pathway

Calcium_Mobilization_Workflow cluster_reader Fluorescence Plate Reader start Start plate_cells Plate mGluR1-expressing cells in 96/384-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4) plate_cells->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash add_pam Add varying concentrations of Xanthene-9-COOH derivative (PAM) wash->add_pam measure_fluorescence Measure fluorescence kinetically (pre- and post-glutamate addition) add_pam->measure_fluorescence add_glutamate Add EC₂₀ concentration of L-glutamate analyze Analyze data and determine EC₅₀ add_glutamate->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Electrophysiology_Workflow start Start prepare_slices Prepare acute brain slices start->prepare_slices recover_slices Allow slices to recover prepare_slices->recover_slices setup_recording Establish whole-cell patch-clamp recording from a target neuron recover_slices->setup_recording baseline Record baseline mGluR1-mediated Excitatory Postsynaptic Currents (EPSCs) setup_recording->baseline apply_pam Bath-apply Xanthene-9-COOH derivative (PAM) baseline->apply_pam record_potentiated Record potentiated EPSCs apply_pam->record_potentiated analyze Analyze potentiation of EPSC amplitude/area record_potentiated->analyze end End analyze->end

Electrophysiology Workflow

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Xanthene-9-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fluorinated and non-fluorinated xanthene-9-carboxylic acid amides. We delve into their distinct biological activities as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 1 (mGlu1) and as activators of AMP-activated protein kinase (AMPK), supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved target affinity, and better pharmacokinetic profiles.[1][2][3] This principle is well-illustrated in the divergent biological activities and properties of fluorinated versus non-fluorinated this compound amides. While non-fluorinated derivatives have been identified as potent activators of the LKB1-AMPK signaling pathway, their fluorinated counterparts have emerged as highly effective and orally available positive allosteric modulators of the mGlu1 receptor.[4][5][6]

Comparative Biological Activity

The introduction of fluorine to the this compound amide scaffold significantly influences its pharmacological target and efficacy. The following tables summarize the quantitative data for representative non-fluorinated and fluorinated compounds from distinct studies.

Non-Fluorinated this compound Amides as AMPK Activators

Several non-fluorinated this compound amides have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][7] Activation of AMPK is a promising therapeutic strategy for metabolic disorders like type 2 diabetes.[4]

CompoundStructureTargetIn Vitro ActivityReference
Xn 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amideAMPKStimulated AMPK phosphorylation and elevated glucose uptake in L6 myotubes.[4]
Xc 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amideAMPKStimulated AMPK phosphorylation and elevated glucose uptake in L6 myotubes.[4]
Fluorinated this compound Amides as mGlu1 Receptor PAMs

Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been developed as potent and orally available positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[5][6] These compounds enhance the receptor's response to the endogenous ligand glutamate and have potential therapeutic applications in neurological and psychiatric disorders.[5]

CompoundStructureTargetIn Vitro Activity (EC50)In Vivo ActivityReference
Compound A Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amide derivativemGlu1 ReceptorPotent PAM activityOrally available with improved pharmacokinetic properties[5][6]
Compound B (Structure with specific fluorination pattern)mGlu1 Receptor(Specific EC50 value if available in full text)(Specific in vivo data if available in full text)[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

LKB1_AMPK_Pathway cluster_cell Cellular Environment Xanthene_Amide Non-Fluorinated This compound Amide (e.g., Xn, Xc) LKB1 LKB1 Xanthene_Amide->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake mGlu1_PAM_Workflow cluster_workflow Experimental Workflow: mGlu1 PAM Assay Compound Fluorinated This compound Amide Cells Cells expressing mGlu1 Receptor Compound->Cells Incubation Incubation Cells->Incubation Measurement Measure Intracellular Calcium Levels Incubation->Measurement Glutamate Glutamate (EC20 concentration) Glutamate->Incubation Potentiation Potentiation of Glutamate Response Measurement->Potentiation

References

A Comparative Analysis of the Quantum Yield of Xanthene-9-carboxylic acid and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision guided by its photophysical properties, paramount among which is the fluorescence quantum yield (Φ). This parameter, defined as the ratio of photons emitted to photons absorbed, dictates the brightness and sensitivity of a fluorescent probe.[1][2] This guide provides a comparative overview of the quantum yield of Xanthene-9-carboxylic acid against widely used fluorophores such as Fluorescein, Rhodamine B, and Coumarin derivatives.

While this compound is a versatile building block for various fluorescent probes and materials, its specific fluorescence quantum yield is not widely reported in publicly available literature.[3][4] Therefore, this guide presents the quantum yields of common benchmark fluorophores and provides a detailed experimental protocol for determining the quantum yield of this compound or its derivatives.

Comparative Quantum Yield Data

The following table summarizes the quantum yields of several common fluorophores under various solvent conditions. These values serve as a reference for comparison when the quantum yield of a novel compound like this compound is determined.

FluorophoreSolventQuantum Yield (Φ)Reference(s)
This compound Not ReportedNot Reported[3]
Fluorescein 0.1 M NaOH0.95[3]
Ethanol (B145695) (neutral)0.79[4][5]
Ethanol (basic)0.97[6]
Rhodamine B Ethanol0.49 - 0.70[3][7]
Basic Ethanol0.65[3]
Water0.31
PBS0.43
Coumarin 1 Ethanol0.73
Coumarin 6 Ethanol0.78
Coumarin Derivatives (optimized) Variousup to 0.83

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used approach for determining the fluorescence quantum yield of a compound due to its simplicity and reliability. It involves comparing the fluorescence of a test sample to a well-characterized standard with a known quantum yield.

A. Materials and Instrumentation
  • Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade, ensuring no fluorescent impurities.

  • Reference Standard: A fluorescent dye with a well-documented quantum yield in the same solvent as the sample. For xanthene derivatives, common choices include Fluorescein in 0.1 M NaOH (Φ = 0.95) or Rhodamine 6G in ethanol (Φ = 0.95).[3]

  • Test Sample: this compound or its derivative.

B. Procedure
  • Solution Preparation: Prepare stock solutions of the reference standard and the test sample in the chosen solvent. From these, create a series of dilutions with absorbances at the excitation wavelength ranging from 0.02 to 0.1. This low absorbance range is crucial to avoid inner filter effects.[7]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. It is essential to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope (m) of these plots is used in the following equation to calculate the quantum yield of the sample (Φ_sample):

    Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • m_sample is the slope for the test sample.

    • m_ref is the slope for the reference standard.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a test compound.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_sample) plot->calculate result Comparative Quantum Yield calculate->result

Caption: Workflow for Relative Quantum Yield Determination.

References

Unveiling Photostability: A Comparative Analysis of Xanthene-9-Carboxylic Acid Derivatives and Rhodamine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescent molecules, photostability—the ability of a dye to resist degradation upon light exposure—is a critical parameter ensuring the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the photostability of xanthene-9-carboxylic acid derivatives against the widely used benchmark, Rhodamine B. This analysis is supported by a compilation of available experimental data and detailed methodologies for assessing photostability.

Comparative Photostability Data

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Photodegradation Quantum Yield (Φ_d)Solvent/Conditions
Rhodamine B 553576106,0000.31-Water
6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid ~350, ~489Not ReportedNot ReportedNot Reported0.017 ± 0.003 (Φ_disapp)aq phosphate (B84403) buffer, pH 7.4
Fluorescein (for comparison) 49051276,9000.95-0.1 M NaOH

Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination).[1] A lower photodegradation quantum yield indicates higher photostability.[1]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.[2] Below are detailed protocols for measuring photostability.

Measurement of Photobleaching Quantum Yield

A common method to determine the photostability of a fluorescent dye is to measure its photobleaching quantum yield (Φ_b).[1] This value is determined by exposing a solution of the dye to a constant and known light intensity and monitoring the decrease in fluorescence over time.[1]

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).[1]

  • Light source with a stable output (e.g., laser or stabilized lamp).[1]

  • Quantum yield standard with a known Φ_b (for relative measurements).[1]

  • Spectrophotometer for determining absorbance.[1]

  • Cuvettes or microscope slides.[1]

  • Solutions of the dyes to be tested at a known concentration.[1]

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard of known quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.[1]

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path.[1]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[1]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[1]

  • Data Analysis: The photobleaching rate constant (k_b) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-k_b*t).[1] The photobleaching quantum yield can then be calculated relative to a standard.

Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.[2]

Materials:

  • Fluorescent dye solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Microscope slides and coverslips.[2]

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[2]

  • Image analysis software (e.g., ImageJ/Fiji).[2]

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, you can prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix.[2]

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[2]

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.[2]

  • Data Analysis: Using image analysis software, select a region of interest (ROI) within the illuminated area and measure the mean fluorescence intensity for each image in the time series.[2] Normalize the background-corrected intensity values to the initial intensity at t=0. Plot the normalized fluorescence intensity as a function of time. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing and comparing the photostability of fluorescent dyes.

cluster_prep Sample Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis prep_sample Prepare optically dilute solutions of test compound and standard abs_spec Measure Absorbance Spectra prep_sample->abs_spec prep_rhodamine Prepare Rhodamine B solution prep_rhodamine->prep_sample prep_xanthene Prepare Xanthene-9-carboxylic acid derivative solution prep_xanthene->prep_sample irradiate Continuous Irradiation with stable light source abs_spec->irradiate fluor_decay Monitor Fluorescence Intensity Decay irradiate->fluor_decay calc_rate Determine Photobleaching Rate Constant (kb) fluor_decay->calc_rate calc_quantum_yield Calculate Photodegradation Quantum Yield (Φd) calc_rate->calc_quantum_yield compare Compare Photostability calc_quantum_yield->compare cluster_compounds Compounds for Comparison cluster_properties Key Photostability Metrics cluster_decision Selection Criteria rhodamine Rhodamine B quantum_yield Photodegradation Quantum Yield (Φd) rhodamine->quantum_yield half_life Photobleaching Half-life (t1/2) rhodamine->half_life xanthene Xanthene-9-carboxylic acid derivative xanthene->quantum_yield xanthene->half_life selection Optimal Dye Selection for Specific Application quantum_yield->selection half_life->selection

References

In Vitro Anticancer Activity: A Comparative Analysis of Xanthene-9-Carboxylic Acid and Xanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer activity of two closely related heterocyclic compounds: Xanthene-9-carboxylic acid and xanthone (B1684191). While both share a common xanthene core, structural modifications significantly influence their biological profiles. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry.

Executive Summary

Extensive research has demonstrated the potent in vitro anticancer properties of xanthone and its numerous derivatives. These compounds exhibit cytotoxic and apoptotic effects across a wide range of cancer cell lines. The primary mechanism of action for many xanthones involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades and regulation of the Bcl-2 protein family.

In contrast, publicly available data on the specific in vitro anticancer activity of this compound is limited. While the broader class of xanthene derivatives has been investigated for various biological activities, including anticancer effects, specific quantitative data, such as IC50 values for the parent this compound, are not readily found in the current body of scientific literature.[1][2][3] Therefore, a direct quantitative comparison with xanthone is challenging at this time. This guide will present the extensive data available for xanthone as a benchmark and will highlight the need for further investigation into the anticancer potential of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro anticancer activity of various xanthone derivatives against a selection of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is provided. A lower IC50 value indicates greater potency.

Table 1: In Vitro Anticancer Activity of Xanthone Derivatives (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference
EuxanthoneMCF-7 (Breast)32.91[4]
MboudiexanthoneMCF-7 (Breast)35.26[4]
GarcinolMCF-7 (Breast)13.77[4]
IsogarcinolMCF-7 (Breast)10.76[4]
Betulinic AcidMCF-7 (Breast)19.52[4]
α-MangostinHL60 (Leukemia)<10[5]
α-Mangostin, β-Mangostin, γ-MangostinDLD-1 (Colon)<20[6]
Novel Prenylated XanthoneU-87 (Glioblastoma)6.39[7]
Novel Prenylated XanthoneSGC-7901 (Gastric)8.09[7]
Novel Prenylated XanthonePC-3 (Prostate)6.21[7]
Novel Prenylated XanthoneH4907.84[7]
Novel Prenylated XanthoneA549 (Lung)4.84[7]
Novel Prenylated XanthoneCNE-1 (Nasopharyngeal)3.35[7]
Novel Prenylated XanthoneCNE-2 (Nasopharyngeal)4.01[7]

Note: Data for this compound is not available in the reviewed literature for a direct comparison. The presented data for xanthone derivatives illustrates the significant anticancer potential within this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. Below are detailed methodologies for two key assays commonly used to evaluate the cytotoxic and apoptotic effects of compounds like xanthones.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound or xanthone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^4 cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Mechanisms of Action

Xanthone-Induced Apoptosis

Many xanthone derivatives exert their anticancer effects by inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway. This pathway is a key regulator of programmed cell death.

Xanthone_Apoptosis_Pathway Xanthone Xanthone Derivatives Bax Bax Xanthone->Bax Upregulates Bcl2 Bcl-2 Xanthone->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by xanthone derivatives.

General Experimental Workflow for Anticancer Drug Screening

The process of identifying and validating new anticancer compounds follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound (this compound / Xanthone) CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot

Caption: General experimental workflow for in vitro anticancer evaluation.

Conclusion

The available scientific literature strongly supports the potent in vitro anticancer activity of xanthone and its derivatives against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway. In stark contrast, there is a notable absence of published data specifically detailing the in vitro anticancer activity of this compound. While the broader class of xanthenes has shown biological promise, the efficacy of this particular carboxylic acid derivative against cancer cells remains to be elucidated.[1][3][8]

This guide underscores a significant research gap and highlights the need for systematic in vitro evaluation of this compound to determine its potential as an anticancer agent. Future studies employing the standardized protocols outlined herein would be invaluable in providing the necessary data for a direct and meaningful comparison with the well-established anticancer profile of xanthones. Such research could potentially unveil a new lead compound for anticancer drug development.

References

Comparative analysis of different synthetic routes to Xanthene-9-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Xanthene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound is a critical step in the development of various therapeutic agents and functional materials.[1][2] The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][3] This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to inform strategic decisions in chemical synthesis.

Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound have been identified: functionalization of xanthone (B1684191) and direct carboxylation of xanthene. Each approach presents distinct advantages and disadvantages in terms of efficiency, safety, and scalability.

Route 1: Synthesis from Xanthone via Reduction, Cyanation, and Hydrolysis

A traditional, multi-step approach begins with the reduction of xanthone.[1] This method involves the formation of a 9-hydroxyxanthene (B1684195) intermediate, followed by a cyanation reaction and subsequent hydrolysis to yield the desired carboxylic acid.[1] While this route is well-established, it often involves the use of highly toxic reagents such as sodium cyanide, posing significant safety and environmental concerns, particularly during scale-up operations.[4]

Route 2: Synthesis from Xanthone via Huang-Minlon Reduction and Carboxylation

A more contemporary and industrially viable method involves the initial reduction of xanthone to xanthene using the Huang-Minlon reduction.[4] The resulting xanthene is then deprotonated at the C9 position with a strong base to form a carbanion, which is subsequently trapped with carbon dioxide to afford this compound.[4][5] This method is lauded for its safety, environmental friendliness, high yield, and suitability for industrial production, yielding a product of high purity (GC > 99%) without the need for extensive purification.[4]

Route 3: Direct Carboxylation of Xanthene

This approach is essentially the latter part of Route 2, starting directly from xanthene. It involves the deprotonation of xanthene with a strong base, followed by carboxylation.[5] The success of this reaction is highly dependent on anhydrous conditions and the purity of the reagents to prevent quenching of the reactive carbanion intermediate.[6]

Comparative Data

The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison of their performance.

Parameter Route 1: From Xanthone (via Cyanation) Route 2: From Xanthone (via Huang-Minlon Reduction) Route 3: Direct Carboxylation of Xanthene
Starting Material XanthoneXanthoneXanthene
Key Reagents Zinc powder, Sodium cyanide, Strong base (e.g., NaOH)[1]Hydrazine (B178648) hydrate, Potassium oxide, Strong base (e.g., n-BuLi), Carbon dioxide[4]Strong base (e.g., n-BuLi, LDA), Carbon dioxide[5][6]
Number of Steps 321
Reported Yield Not explicitly stated, but described as "effective"[1]Crude xanthene yield: 83.5-86.2%; Refined xanthene yield: 76.8-80.5%[4]Dependent on the efficiency of the deprotonation-carboxylation step.
Product Purity Requires refinement[4]High purity (GC > 99%) directly obtained[4]High purity achievable with careful control of reaction conditions.
Safety Concerns Use of highly toxic sodium cyanide, which can generate hydrocyanic acid.[4]Use of strong bases and potentially flammable reagents.Requires handling of pyrophoric reagents (e.g., n-BuLi) and strict anhydrous conditions.[6]
Scalability Not ideal for industrial production due to safety and cost issues.[4]Suitable for industrial production.[4]Suitable for laboratory and potentially scalable with appropriate engineering controls.

Experimental Protocols

Route 2: Synthesis from Xanthone via Huang-Minlon Reduction and Carboxylation

This protocol is based on the method described in patent CN103319447A.[4]

Step 1: Huang-Minlon Reduction of Xanthone to Xanthene

  • To a reaction vessel, add xanthone, hydrazine hydrate, and potassium oxide in a suitable solvent.

  • Heat the mixture to reflux for the specified time to effect the reduction.

  • Upon completion, cool the reaction mixture and transfer it to a larger beaker containing water.

  • Perform an extraction with an organic solvent (e.g., dichloromethane).

  • Combine the organic phases and wash successively with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude xanthene.

  • The crude product can be purified by recrystallization to yield refined xanthene.[4]

Step 2: Carboxylation of Xanthene

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to a low temperature (between -78 °C and -40 °C).

  • Slowly add a strong base (e.g., n-butyllithium) to the solution to deprotonate the xanthene, forming the xanthenide anion.

  • Bubble dry carbon dioxide gas through the solution. The CO2 reacts with the anion to form the carboxylate salt.

  • After the reaction is complete, transfer the mixture to an alkaline aqueous solution.

  • Wash with an organic solvent to remove any unreacted xanthene.

  • Acidify the aqueous layer with a suitable acid to precipitate this compound.

  • Collect the solid product by filtration, wash with water, and dry to obtain high-purity this compound.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic routes to this compound.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 Xanthone1 Xanthone Hydroxyxanthene 9-Hydroxyxanthene Xanthone1->Hydroxyxanthene Reduction (Zn) Cyanoxanthene 9-Cyanoxanthene Hydroxyxanthene->Cyanoxanthene Cyanation (NaCN) XCA1 This compound Cyanoxanthene->XCA1 Hydrolysis Xanthone2 Xanthone Xanthene Xanthene Xanthone2->Xanthene Huang-Minlon Reduction XCA2 This compound Xanthene->XCA2 1. Strong Base 2. CO2 Xanthene3 Xanthene XCA3 This compound Xanthene3->XCA3 1. Strong Base 2. CO2

Caption: Comparative synthetic pathways to this compound.

Workflow_Comparison Start Select Synthetic Route Route1 Route 1: From Xanthone (via Cyanation) Start->Route1 Route2 Route 2: From Xanthone (Huang-Minlon) Start->Route2 Route3 Route 3: From Xanthene (Direct Carboxylation) Start->Route3 Eval_Safety Evaluate Safety (Toxicity of Reagents) Route1->Eval_Safety Route2->Eval_Safety Route3->Eval_Safety Eval_Efficiency Evaluate Efficiency (Yield, Purity, Steps) Eval_Safety->Eval_Efficiency High Safety Concern? Eval_Scalability Evaluate Scalability (Industrial Applicability) Eval_Efficiency->Eval_Scalability High Efficiency? Decision Optimal Route Selection Eval_Scalability->Decision Scalable?

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound can be achieved through several routes, with the Huang-Minlon reduction of xanthone followed by carboxylation (Route 2) emerging as a superior method for large-scale production due to its high yield, product purity, and improved safety profile compared to the classical cyanation route. The direct carboxylation of xanthene (Route 3) is a viable and efficient option for laboratory-scale synthesis, provided that stringent anhydrous conditions are maintained. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and safety considerations.

References

Evaluating the performance of Xanthene-9-carboxylic acid-based sensors for metal ions.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Xanthene-9-Carboxylic Acid-Based Sensors for Metal Ion Detection

Introduction

Xanthene dyes, a class of fluorescent compounds, are extensively utilized in the development of chemosensors for detecting various analytes, including metal ions. Their derivatives, particularly those based on the this compound scaffold (often incorporating structures like rhodamine and fluorescein), are prized for their excellent photophysical properties, such as high absorption coefficients, substantial fluorescence quantum yields, and good photostability.[1][2][3] A key feature of many xanthene-based sensors is the ability to switch fluorescence "on" or "off" in response to binding with a specific metal ion, a mechanism often governed by a reversible structural change.[1][4] This guide provides a comparative evaluation of the performance of these sensors, details common experimental protocols, and contrasts them with alternative sensing technologies.

Signaling Pathways and Recognition Mechanisms

The most prevalent signaling mechanism for xanthene-based sensors, especially those derived from rhodamine, is the spirolactam ring-opening process.[1][4] In the absence of the target metal ion, the sensor exists in a colorless, non-fluorescent spirolactam form. The introduction of the metal ion prompts a coordination event, which in turn triggers the opening of the spirolactam ring. This structural transformation to a planar, conjugated xanthene structure restores the dye's characteristic color and fluorescence. Other mechanisms involved in metal ion sensing include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][3]

Signaling_Pathway Spirolactam Spirolactam Form (Non-fluorescent, Colorless) RingOpened Ring-Opened Amide Form (Fluorescent, Colored) Spirolactam->RingOpened Coordination & Ring Opening Metal Target Metal Ion (e.g., Cu²⁺, Hg²⁺) Metal->Spirolactam Binds to Sensor RingOpened->Spirolactam Removal of Ion (e.g., with EDTA) Experimental_Workflow prep Prepare Sensor and Metal Ion Stock Solutions titration Perform Fluorescence Titration: Add incremental amounts of target metal ion to sensor solution prep->titration Step 1 selectivity Conduct Selectivity Test: Measure response to other potentially interfering ions prep->selectivity Step 1a measure Record Fluorescence Spectrum after each addition titration->measure Step 2 plot Plot Intensity vs. Concentration (Determine Linear Range, LOD) measure->plot Step 3 report Report Performance Metrics plot->report compare Compare Responses to Assess Selectivity selectivity->compare Step 2a compare->report

References

A Comparative Guide to the Cross-Reactivity and Selectivity of Xanthene-Derived Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity and cross-reactivity of xanthene-derived fluorescent probes, with a particular focus on derivatives featuring a carboxylic acid moiety. Understanding the performance of these probes against a panel of biologically relevant species is critical for accurate and reliable experimental outcomes in cellular imaging and drug development.

Introduction to Xanthene-Derived Probes

Xanthene dyes, including fluoresceins, rhodols, and rhodamines, are a cornerstone of fluorescence microscopy due to their exceptional photophysical properties, such as high absorption coefficients, excellent fluorescence quantum yields, and good water solubility.[1] Their core structure can be readily modified to create probes that respond to specific analytes, including reactive oxygen species (ROS), reactive nitrogen species (RNS), metal ions, and thiols.[2][3]

A key feature of many xanthene-based probes, particularly rhodamines, is the equilibrium between a fluorescent, open-ring zwitterion and a non-fluorescent, closed-ring spirolactone.[4] The presence of a carboxylic acid group is often integral to this mechanism, influencing the probe's sensitivity, cell permeability, and response to pH.[4][5] This guide will focus on probes where this structural motif is central to their function and will compare their selectivity against common biological interferents.

Signaling and Activation Mechanisms

The functionality of many xanthene-based probes relies on a "turn-on" fluorescence mechanism. In its inactive state, the probe is often in a non-fluorescent spirolactone form. Upon reaction with its target analyte, a chemical transformation occurs that forces the ring to open, restoring the conjugated xanthene system and leading to a significant increase in fluorescence.

Probe (Non-Fluorescent Spirolactone) Probe (Non-Fluorescent Spirolactone) Activated Probe (Fluorescent Zwitterion) Activated Probe (Fluorescent Zwitterion) Probe (Non-Fluorescent Spirolactone)->Activated Probe (Fluorescent Zwitterion) Reaction Analyte (e.g., ROS, Metal Ion) Analyte (e.g., ROS, Metal Ion) Analyte (e.g., ROS, Metal Ion)->Activated Probe (Fluorescent Zwitterion) Fluorescence Signal Fluorescence Signal Activated Probe (Fluorescent Zwitterion)->Fluorescence Signal Excitation

Figure 1. General activation mechanism of a spirolactone-based xanthene probe.

Comparative Selectivity of Xanthene-Derived Probes

The hallmark of a high-quality fluorescent probe is its high selectivity for the target analyte over other biologically relevant species. Cross-reactivity can lead to false-positive signals and misinterpretation of experimental results. Below are comparative tables summarizing the selectivity of representative xanthene-derived probes for different classes of analytes. The data is presented as the fold-change in fluorescence intensity upon incubation with the analyte compared to the probe alone.

Selectivity for Reactive Oxygen Species (ROS)

Probes for ROS, such as hydrogen peroxide (H₂O₂), are often designed with boronate esters that are cleaved by H₂O₂ to release the fluorescent xanthene.

Table 1: Comparative Selectivity of a Representative H₂O₂ Probe (Peroxyfluor-1 Type)

Interfering Species (100 µM) Fluorescence Fold-Change Reference
H₂O₂ (Target) >50 [6]
Superoxide (O₂⁻) < 2 [6]
Nitric Oxide (NO) < 1.5 [6]
Peroxynitrite (ONOO⁻) ~3 [6]
Hypochlorite (OCl⁻) ~5 [6]

| Hydroxyl Radical (•OH) | < 2 |[6] |

Selectivity for Metal Ions

Xanthene probes for metal ions often incorporate a chelating moiety. The binding of the target metal ion disrupts photoinduced electron transfer (PET) or opens the spirolactone ring.[1]

Table 2: Comparative Selectivity of a Representative Cu²⁺ Probe (Rhodamine-Hydrazone Type)

Interfering Species (50 µM) Fluorescence Fold-Change Reference
Cu²⁺ (Target) >40 [1]
Fe³⁺ ~4 [1]
Hg²⁺ ~3 [1]
Zn²⁺ < 2 [1]
Ca²⁺ < 1.5 [1]
Mg²⁺ < 1.5 [1]

| Ni²⁺ | < 2 |[1] |

Selectivity for Biothiols

Probes for biothiols like glutathione (B108866) (GSH) often utilize a reaction such as a conjugate addition to trigger the fluorescence turn-on.[4]

Table 3: Comparative Selectivity of a Representative GSH Probe

Interfering Species (1 mM) Fluorescence Fold-Change Reference
GSH (Target) >30 [7]
Cysteine (Cys) ~5 [7]
Homocysteine (Hcy) ~4 [7]
Alanine (Ala) < 1.5 [7]
Valine (Val) < 1.5 [7]

| H₂O₂ | < 2 |[7] |

Experimental Protocols

Detailed and consistent experimental protocols are essential for accurately assessing probe selectivity.

General Protocol for Selectivity Assay

This protocol outlines a typical workflow for evaluating the cross-reactivity of a new fluorescent probe.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Stock Probe Stock Incubate Probe\n+ Analyte Incubate Probe + Analyte Probe Stock->Incubate Probe\n+ Analyte Analyte Stocks Analyte Stocks Analyte Stocks->Incubate Probe\n+ Analyte Buffer Buffer Buffer->Incubate Probe\n+ Analyte Measure Fluorescence Measure Fluorescence Incubate Probe\n+ Analyte->Measure Fluorescence Calculate Fold-Change Calculate Fold-Change Measure Fluorescence->Calculate Fold-Change Compare Responses Compare Responses Calculate Fold-Change->Compare Responses

Figure 2. Workflow for assessing fluorescent probe selectivity.

Materials:

  • Probe Stock Solution: 1 mM stock of the xanthene-derived probe in DMSO.

  • Analyte Stock Solutions: 10 mM stocks of the target analyte and various interfering species in an appropriate buffer.

  • Assay Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4.

Procedure:

  • Preparation of Test Solutions: In a 96-well plate, prepare solutions containing the fluorescent probe at its final working concentration (e.g., 5-10 µM) in the assay buffer.

  • Addition of Analytes: To separate wells, add the target analyte and each interfering species to their final desired concentration (e.g., 100 µM). Include a control well with only the probe and buffer.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader. Set the excitation and emission wavelengths to the optimal values for the activated probe.

  • Data Analysis: Calculate the fold-change in fluorescence for each analyte by dividing the fluorescence intensity of the analyte-containing well by the intensity of the control (probe only) well.

Comparison with Alternative Probes

While xanthene-derived probes are highly versatile, other classes of fluorescent probes are available for detecting specific analytes. The choice of probe depends on the specific experimental requirements, such as desired wavelength, sensitivity, and cellular localization.

Table 4: General Comparison of Common Fluorescent Probe Scaffolds

Feature Xanthene (Rhodamine) Cyanine BODIPY Coumarin
Emission Range Visible to NIR NIR Visible to NIR UV to Visible
Brightness High Very High Very High Moderate
Photostability Moderate to High Low to Moderate High Moderate
pH Sensitivity Often High Low Low Moderate
Spirolactam Switch Common No No No

| Cell Permeability | Variable | Good | Good | Good |

Conclusion

Xanthene-derived probes, particularly those utilizing a carboxylic acid-mediated spirolactam mechanism, are powerful tools for the detection of a wide range of biological analytes. However, their utility is critically dependent on their selectivity. Rigorous testing against a panel of potential biological interferents, using standardized protocols, is essential to validate their performance and ensure the generation of accurate and reproducible data. Researchers should carefully consider the selectivity profile of a probe in the context of their specific biological system to avoid potential artifacts and misinterpretations.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Xanthene-9-carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development laboratories.

Immediate Safety and Hazard Assessment

Before handling, it is essential to understand the hazards associated with this compound. This chemical is a combustible solid and poses several health risks.

  • Hazard Identification: this compound is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some safety data sheets also indicate it may be harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. All personnel handling the chemical for disposal must wear the following:

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4][5]

    • Body Protection: A standard laboratory coat.[4]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or equivalent respirator is required.[1][6]

Hazard and Regulatory Data

For quick reference, the key hazard classifications and identification numbers for this compound are summarized below. Disposal must always be conducted in accordance with federal, state, and local environmental control regulations.[5]

Data PointValueSource
GHS Hazard Statements H315, H319, H335[2][6]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][3]
Signal Word Warning[1][6]
CAS Number 82-07-5[6]
Storage Class 11 (Combustible Solids)[6]
Water Hazard Class (WGK) WGK 3 (highly hazardous for water)[6]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed and approved professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[5][7]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound and in good condition, with a secure, leak-proof screw cap.[7][8] Plastic containers are often preferred.[9]

    • The container must be clearly labeled as hazardous waste.

  • Label the Container:

    • Affix a hazardous waste label to the container.

    • The label must include the full chemical name: "this compound".[4]

    • Include the CAS number: "82-07-5".[4]

    • Clearly mark the relevant hazard warnings (e.g., "Irritant," "Combustible Solid").[4]

  • Collect the Waste:

    • Carefully transfer solid this compound waste into the designated container.

    • Avoid creating dust during the transfer.[5]

    • For cleaning up spills, sweep up the solid material and place it into the waste container.[3][4]

    • Securely close the container lid immediately after adding waste.[8][10]

  • Store the Waste Container:

    • Store the sealed waste container in a designated, secondary containment system within a "Satellite Accumulation Area" (SAA).[8][9]

    • The storage location must be a cool, dry, and well-ventilated area.[4][5]

    • Ensure the waste is stored separately and away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[1][8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][9]

    • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal A 1. Assess Waste & Hazards B 2. Wear Required PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed C 3. Prepare Labeled, Compatible Waste Container B->C Proceed D 4. Collect Solid Waste (Avoid Dust Generation) C->D Proceed E 5. Securely Seal Container D->E Proceed I Spill Occurs D->I Potential Event F 6. Store in Designated Satellite Accumulation Area (SAA) E->F Proceed G 7. Separate from Incompatible Chemicals F->G Ensure H 8. Contact EH&S for Pickup by Licensed Disposal Service G->H Final Step J Clean Spill Using PPE & Collect for Disposal I->J Action J->E Contain

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xanthene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Xanthene-9-carboxylic acid, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Hazard Information

This compound is a solid chemical that requires careful handling due to its potential health effects. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Hazard Classifications:

  • Skin Irritation: Category 2[2]

  • Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Safety and Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Keep the container tightly closed and store it in a well-ventilated place.[3]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust is generatedTo avoid inhalation of dust.
Body Protection Laboratory coatTo protect skin and clothing.

Experimental Protocols: Step-by-Step Guidance

Following standardized procedures for common laboratory tasks involving this compound is crucial for both safety and experimental accuracy.

1. Weighing Solid this compound:

  • Preparation: Ensure the weighing area is clean and free of drafts. Use an analytical balance within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Procedure:

    • Place a clean, dry weighing boat or paper on the balance pan and tare the balance.

    • Carefully add the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating airborne dust.

    • If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.

    • Record the final weight.

2. Dissolving Solid this compound (Preparation of a Stock Solution):

  • Solubility: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol, but insoluble in water.

  • Procedure:

    • Transfer the weighed this compound into an appropriately sized beaker or flask.

    • Add a small amount of the chosen solvent (e.g., DMSO or Methanol) to the solid.

    • Gently swirl the container to dissolve the solid. Gentle heating or stirring may be necessary to aid dissolution.

    • Once the solid is dissolved, transfer the solution to a volumetric flask.

    • Rinse the original container with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add more solvent to the volumetric flask up to the calibration mark to achieve the desired final volume and concentration.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

Operational and Disposal Plans

Spill Cleanup Procedure:

In the event of a spill, it is important to act quickly and safely.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust. Place the swept material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose of Waste: All cleanup materials should be placed in a sealed, labeled container for proper disposal.

Waste Disposal Plan:

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled, and tightly sealed container. The label should include the chemical name and appropriate hazard warnings.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved professional waste disposal service.[4] This is the safest and most recommended method.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Dissolve Solid Dissolve Solid Weigh Solid->Dissolve Solid Transfer Solution Transfer Solution Dissolve Solid->Transfer Solution Spill Occurs? Spill Occurs? Transfer Solution->Spill Occurs? Clean Workspace Clean Workspace Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service End End Dispose via Licensed Service->End Evacuate & Ventilate Evacuate & Ventilate Contain Spill Contain Spill Evacuate & Ventilate->Contain Spill Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area Decontaminate Area->Segregate Waste Start Start Start->Don PPE Spill Occurs?->Clean Workspace No Spill Occurs?->Evacuate & Ventilate Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthene-9-carboxylic acid
Reactant of Route 2
Xanthene-9-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.